Acetobromocellobiose
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-VRECAULFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931397 | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14227-66-8 | |
| Record name | Cellobiosyl bromide heptaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of acetobromocellobiose, a key intermediate in carbohydrate chemistry and a valuable tool in the development of glycosylated therapeutics and biochemical probes. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its application in a biochemical assay.
Synthesis of this compound (α-D-Cellobiosyl Bromide Heptaacetate)
The synthesis of this compound is typically achieved through the bromination of its peracetylated precursor, α-D-cellobiose octaacetate. This reaction involves the selective replacement of the anomeric acetyl group with a bromine atom.
Experimental Protocol: Synthesis of the Starting Material, α-D-Cellobiose Octaacetate
A common starting point for the synthesis of this compound is the acetolysis of cellulose. A detailed procedure for this process can be found in Organic Syntheses. The overall reaction is as follows:
Cellulose → α-D-Cellobiose Octaacetate
A detailed commercial process has been developed for the synthesis of the activated disaccharide, α-D-cellobiosyl bromide heptaacetate.[1] The reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr) in glacial acetic acid or a combination of glacial acetic acid and methylene chloride yields α-D-cellobiosyl bromide heptaacetate in high yield and excellent quality.[1] Process variables such as the reaction solvent, reaction time, reaction temperature, HBr stoichiometry, isolation methods, and product purification options have been optimized for large-scale synthesis.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound from α-D-cellobiose octaacetate.
α-D-Cellobiose Octaacetate + HBr/CH₃COOH → α-Acetobromocellobiose
Materials:
-
α-D-Cellobiose octaacetate
-
Glacial acetic acid saturated with hydrogen bromide (HBr)
-
Dry chloroform
-
Dry diethyl ether
-
Petroleum ether
Procedure:
-
Dissolve α-D-cellobiose octaacetate in a minimal amount of dry chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of glacial acetic acid saturated with hydrogen bromide to the cooled chloroform solution with constant stirring.
-
Allow the reaction mixture to stand at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the crude this compound, wash it with cold water, and dry it under vacuum.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting material and byproducts. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization
Solvent System:
A mixture of diethyl ether and petroleum ether is commonly used for the recrystallization of this compound.
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm diethyl ether.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Slowly add petroleum ether to the warm solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| α-D-Cellobiose Octaacetate Molecular Weight | 678.59 g/mol | |
| α-D-Cellobiose Octaacetate Melting Point | 222-224 °C | |
| Product | ||
| This compound Molecular Weight | 699.43 g/mol | |
| Typical Yield | High | [1] |
| Melting Point | 113-114 °C | |
| Spectroscopic Data (Typical) | ||
| ¹H NMR (CDCl₃, δ in ppm) | Data not available in search results | |
| ¹³C NMR (CDCl₃, δ in ppm) | Data not available in search results |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Application in a Cellulase Activity Assay
This compound and its derivatives are valuable substrates for studying the activity of cellulase enzymes. The enzymatic hydrolysis of a cellobioside derivative can be monitored to determine enzyme kinetics and inhibition. The following diagram illustrates a typical workflow for a fluorometric cellulase activity assay using a cellobioside substrate.
Caption: Workflow for a fluorometric cellulase activity assay.
References
Acetobromocellobiose: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a key intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates. As the peracetylated glycosyl bromide of cellobiose, the repeating disaccharide unit of cellulose, this compound serves as a versatile glycosyl donor. Its reactivity, governed by the anomeric bromine atom and the participating neighboring acetyl group at C-2, allows for the stereoselective formation of β-(1→4) glycosidic linkages, which are fundamental in numerous biological structures and processes. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, supplemented with experimental protocols and logical workflow diagrams to aid researchers in its effective utilization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1][2] |
| Molecular Weight | 699.45 g/mol | [1][2] |
| Appearance | White crystalline solid to pale yellow solid/powder | [1] |
| Melting Point | 185-188 °C or 180-190 °C | [1] |
| Solubility | Soluble in water, DMSO, DMF, Dichloromethane, Ethyl Acetate, Chloroform. Slightly soluble in ethanol. | [1] |
| Storage Conditions | Store at 0 to 8 °C, stabilized with 1% Calcium Carbonate. | [1] |
| Sensitivity | Hygroscopic; may decompose upon exposure to moist air or water. | [1] |
Stability and Reactivity
The stability of this compound is a critical factor in its successful application as a glycosyl donor. Being a glycosyl halide, it is susceptible to hydrolysis and requires careful handling and storage in a dry environment. The presence of the acetyl protecting groups enhances its stability compared to the unprotected sugar, but the anomeric bromide remains a reactive site.
Key Stability Considerations:
-
Hydrolysis: The glycosidic bromide is prone to hydrolysis, which can be catalyzed by moisture, leading to the formation of the corresponding hemiacetal and hydrobromic acid. This underscores the need for anhydrous reaction conditions when using this compound as a glycosyl donor.
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can initiate hydrolysis. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and in a desiccator.
The reactivity of this compound is centered around the anomeric carbon. The bromine atom is a good leaving group, and its departure is facilitated by the neighboring group participation of the acetyl group at C-2. This participation leads to the formation of an acetoxonium ion intermediate, which directs the incoming nucleophile (the acceptor alcohol) to attack from the opposite face, resulting in the stereoselective formation of a β-glycosidic bond. This is the underlying principle of the Koenigs-Knorr reaction.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound is typically achieved by the bromination of peracetylated cellobiose. A common method involves the treatment of octa-O-acetyl-β-D-cellobiose with a solution of hydrogen bromide in glacial acetic acid.
Materials:
-
Octa-O-acetyl-β-D-cellobiose
-
33% Hydrogen bromide in glacial acetic acid
-
Anhydrous diethyl ether
-
Calcium carbonate (for stabilization)
-
Dry glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve octa-O-acetyl-β-D-cellobiose in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a larger volume of ice-cold water.
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum over phosphorus pentoxide.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or diethyl ether-petroleum ether.
-
Add 1% (w/w) of calcium carbonate to the purified product for stabilization during storage.
Purification by Crystallization (General Procedure)
Purification of this compound is crucial to ensure high yields and stereoselectivity in subsequent glycosylation reactions. Crystallization is a commonly employed method.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing the chemical stability of this compound.
Experimental Workflow for Synthesis and Characterization of this compound
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for acetobromocellobiose (peracetylated α-cellobiosyl bromide), a key intermediate in the synthesis of various glycosides and carbohydrate-based drug candidates. Due to the limited availability of a complete, assigned public dataset for this compound, this guide presents the ¹H and ¹³C NMR spectral data for the closely related and structurally similar compound, 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide. This information is invaluable for the structural elucidation and purity assessment of synthetic intermediates in drug discovery and development.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide, which serves as a close proxy for this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.
Table 1: ¹H NMR Spectral Data of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.70 | d | H-1 |
| 5.28 | t | H-3' |
| 5.00-5.15 | m | H-3, H-4' |
| 3.68-3.79 | m | H-5 |
| 3.49-3.67 | m | H-5', H-6a, H-6b |
| 2.34-2.44 | m | H-2 |
| 2.08 | s | CH₃ (acetyl) |
| 2.04 | s | CH₃ (acetyl) |
| 2.00 | s | CH₃ (acetyl) |
| 1.99 | s | CH₃ (acetyl) |
Note: The ¹H NMR spectrum of acetylated carbohydrates can be complex due to the presence of multiple acetyl groups and potential anomeric mixtures, leading to overlapping signals in the methyl region.
Table 2: ¹³C NMR Spectral Data of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 170.90 | C=O (acetyl, anomer α) |
| 170.81 | C=O (acetyl, anomer β) |
| 170.34 | C=O (acetyl, anomer β) |
| 170.26 | C=O (acetyl, anomer α+β) |
| 170.23 | C=O (acetyl, anomer α) |
| 169.73 | C=O (acetyl, anomer α) |
| 169.56 | C=O (acetyl, anomer β) |
| 95.37 | C-1 (anomer β) |
| 90.02 | C-1 (anomer α) |
| 73.03, 72.57, 71.94 | C-2, C-3, C-5 (anomer β) |
| 71.26, 70.02, 68.63 | C-2', C-3', C-4' (anomer α) |
| 68.49 | C-4 (anomer β) |
| 66.93 | C-4 (anomer α) |
| 62.10 | C-6, C-6' |
| 20.70, 20.67, 20.61, 20.57 | CH₃ (acetyl) |
Experimental Protocols
The following provides a generalized methodology for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide.[1]
-
Acetylation of D-Cellobiose: D-cellobiose is dissolved in a mixture of acetic anhydride and acetic acid. A catalytic amount of perchloric acid is added at room temperature under an inert atmosphere (e.g., argon). The reaction is stirred for a designated period to ensure complete acetylation.[1]
-
Bromination: Acetyl bromide and methanol are subsequently added to the reaction mixture. The suspension is stirred overnight, protected from light.[1]
-
Work-up: The resulting solution is poured into ice-water, leading to the precipitation of a white solid. This solid is filtered, redissolved in a suitable organic solvent like dichloromethane (CH₂Cl₂), and washed with water. The organic layer is then dried over a drying agent such as magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and pentane, to obtain the pure 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide.[1]
NMR Spectroscopic Analysis
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the internal standard.
Molecular Structure and Logical Workflow
The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
Crystal Structure Analysis of Acetobromocellobiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the crystal structure analysis of acetylated cellobiose derivatives, with a specific focus on β-D-acetyl cellobiose (cellobiose octaacetate) as a close structural analogue for acetobromocellobiose. Due to the limited availability of public crystallographic data for this compound, this document leverages the detailed structural information available for its peracetylated counterpart to illustrate the experimental methodologies and data interpretation central to the crystallographic analysis of such compounds. This guide includes a summary of quantitative crystallographic data, detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, and a workflow diagram for the crystal structure determination process. This information is intended to serve as a valuable resource for researchers in glycochemistry, structural biology, and drug development.
Introduction
This compound, a halogenated derivative of the disaccharide cellobiose, is a key intermediate in the synthesis of various glycoconjugates and oligosaccharides. Its conformational properties and stereochemistry are of significant interest for understanding carbohydrate structure and interactions. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of molecules at atomic resolution. While a specific crystal structure for this compound is not publicly available, the crystal structure of β-D-acetyl cellobiose (cellobiose octaacetate) offers a robust model for understanding the structural characteristics of fully acetylated cellobiosides.
Crystal Structure Data of β-D-Acetyl Cellobiose
The crystallographic data for β-D-acetyl cellobiose provides critical insights into the molecular conformation and packing of peracetylated disaccharides. The key structural parameters are summarized in the table below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₈H₃₈O₁₉ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 31.814(4) |
| b (Å) | 19.414(5) |
| c (Å) | 5.614(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
| Final R value | 0.075 |
Table 1: Summary of Crystallographic Data for β-D-Acetyl Cellobiose.[1][2][3]
The molecular conformation of β-D-acetyl cellobiose in the crystalline state reveals that both glucopyranose rings adopt a ⁴C₁ chair conformation. The glycosidic torsion angles indicate that the molecule is in a nearly fully extended conformation. This is in contrast to unsubstituted cellobiose, where an intramolecular hydrogen bond influences the overall shape.[2]
Experimental Protocols
Synthesis of α-D-Cellobiose Octaacetate
A common method for the synthesis of α-D-cellobiose octaacetate is through the acetolysis of cellulose. This process involves the degradation of the cellulose polymer with a mixture of acetic anhydride and a strong acid, such as sulfuric acid.
Materials:
-
Cellulose (e.g., cotton)
-
Acetic anhydride
-
Acetic acid
-
Sulfuric acid (concentrated)
-
A C₁-C₅ alcohol (e.g., methanol) for quenching
Procedure:
-
Cellulose or cellulose acetate is treated with a mixture of acetic anhydride, acetic acid, and a strong acid catalyst. The temperature of the mixture is maintained below 80°C during the initial addition.
-
The reaction mixture is then heated to a temperature between 35°C and 65°C and stirred for a period of 8 to 36 hours.
-
After the reaction is complete, the mixture is cooled, and a sufficient amount of a C₁-C₅ alcohol is added to quench any unreacted acetic anhydride.
-
The α-D-cellobiose octaacetate product is then isolated from the reaction mixture, often through crystallization and filtration.
Crystallization
Single crystals suitable for X-ray diffraction can be grown from various solvent systems. A general approach for the crystallization of acetylated oligosaccharides is slow evaporation or vapor diffusion.
Materials:
-
Purified α-D-cellobiose octaacetate
-
A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
-
A volatile non-solvent for vapor diffusion (e.g., hexane)
Procedure (Vapor Diffusion):
-
Dissolve the purified α-D-cellobiose octaacetate in a minimal amount of a suitable solvent to create a concentrated solution.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a volatile non-solvent in which the compound is insoluble.
-
Allow the non-solvent vapor to slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the growth of single crystals over several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined using least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is validated for its geometric and stereochemical quality.
Signaling Pathways and Biological Relevance
This compound and its derivatives are primarily synthetic intermediates and are not known to be directly involved in specific signaling pathways in biological systems. However, the parent molecule, cellobiose, can have biological effects. For instance, cellobiose has been shown to act as a prebiotic and can prevent the development of dextran sulfate sodium (DSS)-induced experimental colitis.[2] It is believed to exert its anti-inflammatory effects through fermentation by gut microbiota, leading to the production of short-chain fatty acids.[2] Furthermore, cellobiose can act as an inhibitor of cellulase enzymes by binding to the active site.[4] The acetylated and brominated derivatives are valuable tools for synthesizing more complex carbohydrate structures that can be used to probe biological systems and potentially be developed into new therapeutics.
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like β-D-acetyl cellobiose.
Conclusion
While the crystal structure of this compound remains to be determined, the detailed analysis of its close analogue, β-D-acetyl cellobiose, provides a comprehensive framework for understanding the structural chemistry of peracetylated cellobiosides. The experimental protocols and data presented in this guide offer a valuable resource for researchers engaged in the synthesis, characterization, and application of carbohydrate-based molecules in various scientific disciplines. The elucidation of the precise three-dimensional structures of these molecules is fundamental to advancing our knowledge of their function and for the rational design of new materials and therapeutics.
References
- 1. Lactose octaacetate | Benchchem [benchchem.com]
- 2. Cellobiose Prevents the Development of Dextran Sulfate Sodium (DSS)-Induced Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Acetobromocellobiose formation from cellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of acetobromocellobiose (hepta-O-acetyl-α-D-cellobiosyl bromide), a key intermediate in carbohydrate chemistry. The formation of this glycosyl bromide from cellobiose is a two-step process involving the initial peracetylation of cellobiose to yield α-D-cellobiose octaacetate, followed by the selective bromination at the anomeric position. This document details the underlying mechanisms, experimental protocols, and quantitative data associated with these transformations.
Step 1: Peracetylation of Cellobiose to α-D-Cellobiose Octaacetate
The first stage in the synthesis of this compound is the complete acetylation of all eight hydroxyl groups on the cellobiose molecule. This is typically achieved by reacting cellobiose with acetic anhydride. The reaction can be catalyzed by either a base, such as pyridine or sodium acetate, or a strong acid, like sulfuric acid.
Mechanism of Acetylation
The mechanism of acetylation involves the nucleophilic attack of the hydroxyl groups of cellobiose on the electrophilic carbonyl carbon of acetic anhydride.
-
Base-Catalyzed Acetylation (e.g., with Pyridine): Pyridine serves a dual role. It acts as a base, deprotonating the hydroxyl groups of cellobiose to increase their nucleophilicity. Additionally, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then readily attacked by the cellobiose hydroxyl groups.
-
Acid-Catalyzed Acetylation (e.g., with H₂SO₄): In the presence of a strong acid catalyst like sulfuric acid, the carbonyl oxygen of acetic anhydride is protonated.[1] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of cellobiose. This method is commonly employed in the acetolysis of cellulose to produce cellobiose octaacetate.[1][2]
Experimental Protocol: Acid-Catalyzed Acetylation from Cellulose (Acetolysis)
This protocol, adapted from Organic Syntheses, describes the formation of α-cellobiose octaacetate through the acetolysis of cellulose.[3]
-
Reagent Preparation: Cool 400 mL of acetic anhydride to -10°C in a freezing mixture. With constant stirring, add 36 mL of concentrated sulfuric acid at once. The temperature will rise to approximately 20°C.
-
Reaction Initiation: Remove the mixture from the cooling bath. Immediately work 20 g of absorbent cotton into the liquor with a heavy glass rod.
-
Temperature Control: Warm the mixture in a water bath at 60°C until the internal temperature reaches 45°C (approximately 10 minutes). Then, remove it from the bath and maintain the temperature below 55°C by cooling with running water as needed, with continuous stirring.
-
Incremental Addition: After about 20 minutes, when the mixture thins, cool it to 50°C and add another 20 g portion of cotton. Repeat this process until a total of 100 g of cotton has been introduced.
-
Dissolution: After the final addition, continue stirring until the mixture becomes thin (about 10 minutes). Stopper the container and heat it in a 50°C bath for one hour to completely dissolve the cotton, forming a thin, light brown syrup.
-
Crystallization: Keep the stoppered container in an oven at 35°C for seven days. α-Cellobiose octaacetate will begin to crystallize on the second day.
-
Isolation: After seven days, stir the semi-crystalline mass into cold water. The precipitate will become crystalline upon standing for one to two hours.
-
Purification: Collect the solid by filtration, wash it free of acid with cold water, and drain thoroughly. The moist product can be further purified by trituration with warm methyl alcohol, followed by recrystallization from a chloroform-methyl alcohol mixture.[3]
Quantitative Data for Acetylation
The following table summarizes typical reaction parameters for the synthesis of α-D-cellobiose octaacetate.
| Parameter | Value/Condition | Reference |
| Starting Material | Cellulose or Cellobiose | [2] |
| Reagents | Acetic Anhydride, Acetic Acid | [2] |
| Catalyst | Sulfuric Acid (or other strong acids) | [1][2] |
| Reagent Ratio | Per 100 parts cellulose: 200-400 parts Ac₂O, 50-200 parts AcOH, 10-70 parts strong acid | [2] |
| Reaction Temperature | 35-65°C (optimally 45-55°C) | [2] |
| Reaction Time | 8-36 hours (optimally 14-20 hours) | [2] |
| Work-up | Quench with C₁-C₅ alcohol (e.g., methanol), followed by filtration | [2] |
Step 2: Synthesis of this compound from α-D-Cellobiose Octaacetate
The second step is the conversion of the peracetylated cellobiose into the corresponding glycosyl bromide. This is a selective reaction where the anomeric acetate group is replaced by a bromine atom, yielding a valuable glycosyl donor for Koenigs-Knorr type glycosylation reactions.
Mechanism of Bromination
The reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr) in a solvent like glacial acetic acid proceeds via a nucleophilic substitution at the anomeric carbon.[4]
-
Protonation: The exocyclic oxygen of the anomeric acetate group is protonated by HBr.
-
Formation of Oxocarbenium Ion: The protonated acetate group departs as acetic acid, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The cyclic nature of the sugar and the presence of the ring oxygen atom stabilize this cation.
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion. This attack predominantly occurs from the axial position to give the more stable α-anomer due to the anomeric effect.
Experimental Protocol: Bromination of α-D-Cellobiose Octaacetate
A commercial process for the synthesis of α-D-cellobiosyl bromide heptaacetate has been developed and optimized for large-scale production.[5] The following is a generalized laboratory-scale protocol.
-
Dissolution: Dissolve α-D-cellobiose octaacetate in a suitable solvent, such as glacial acetic acid or a mixture of glacial acetic acid and methylene chloride.[5]
-
Addition of HBr: Add a solution of hydrogen bromide in acetic acid to the dissolved octaacetate. The stoichiometry of HBr is a critical parameter to control.[5]
-
Reaction: Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization.
Quantitative Data for Bromination
Optimization of the bromination reaction is crucial for achieving high yields and purity.
| Parameter | Value/Condition | Reference |
| Starting Material | α-D-Cellobiose Octaacetate | [5] |
| Reagent | Hydrogen Bromide (HBr) | [4][5] |
| Solvent | Glacial Acetic Acid or Glacial Acetic Acid/Methylene Chloride | [5] |
| HBr Stoichiometry | Optimized for large-scale synthesis | [5] |
| Reaction Temperature | Controlled; specific temperature is a key process variable | [5] |
| Reaction Time | Optimized based on monitoring | [5] |
| Product | α-D-cellobiosyl bromide heptaacetate | [5] |
| Yield | High yield and excellent quality reported in commercial processes | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the reactivity of the anomeric bromide in Acetobromocellobiose
An In-Depth Technical Guide to the Reactivity of the Anomeric Bromide in Acetobromocellobiose
Introduction
Hepta-O-acetyl-α-cellobiosyl bromide, commonly known as this compound, is a pivotal glycosyl donor in carbohydrate chemistry. As a derivative of cellobiose, the repeating disaccharide unit of cellulose, it serves as a critical building block for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The reactivity of its anomeric bromide at the C1 position is the cornerstone of its utility, enabling the formation of glycosidic bonds. This technical guide provides a comprehensive overview of the factors governing the reactivity and stereoselectivity of this compound, with a focus on its application in the Koenigs-Knorr glycosylation reaction.
The Koenigs-Knorr Reaction: A Core Application
The Koenigs-Knorr reaction, first reported in 1901, is one of the most established and widely utilized methods for glycosidic bond formation.[1][2] The reaction involves the coupling of a glycosyl halide donor, such as this compound, with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[2][3] Silver salts like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) are classic promoters that act as halophiles, abstracting the bromide from the anomeric center and activating the donor for nucleophilic attack by the alcohol.[1][2]
The Reaction Mechanism: The Role of Anchimeric Assistance
The stereochemical outcome of the Koenigs-Knorr reaction with this compound is predominantly controlled by a phenomenon known as "neighboring group participation" or "anchimeric assistance".[1] The acetyl protecting group at the C2 position plays a crucial role in this process.
-
Activation : The reaction is initiated when the promoter (e.g., Ag⁺ from a silver salt) coordinates to the anomeric bromide, facilitating its departure as a silver bromide (AgBr) precipitate.[1]
-
Intermediate Formation : Instead of forming a transient and planar oxocarbenium ion, which could be attacked from either face, the C2-acetyl group's carbonyl oxygen attacks the anomeric center from the backside.[1] This intramolecular reaction forms a stable, cyclic acyloxonium ion intermediate (a dioxolanium ring).
-
Nucleophilic Attack : The alcohol acceptor then attacks this intermediate. The attack occurs exclusively at the anomeric carbon (C1) from the side opposite the dioxolanium ring via an Sₙ2-like mechanism.[1]
-
Product Formation : This backside attack results in an inversion of configuration at the anomeric center, leading stereoselectively to the formation of a 1,2-trans glycosidic linkage.[1] Given that the starting this compound is the α-anomer (1,2-cis relationship between the C1-Br and the C2-OAc), the product is the β-glycoside (1,2-trans).
Factors Influencing Reactivity and Selectivity
The success of a glycosylation reaction using this compound depends on a delicate balance of several factors that influence reaction rates, yields, and selectivity.
-
Promoter : The choice of promoter is critical. While classic silver salts are effective, more modern promoters like silver trifluoromethanesulfonate (AgOTf) can accelerate the reaction.[1][4] Mercury salts, such as mercuric cyanide (Hg(CN)₂), are also potent promoters in what is known as the Helferich method.[1]
-
Solvent : The reaction is typically performed in anhydrous, non-polar aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene to ensure the solubility of reactants and prevent hydrolysis of the reactive intermediates.[2] Ethereal solvents can sometimes enhance α-selectivity in systems lacking neighboring group participation.[5]
-
Temperature : Reactions are often initiated at low temperatures (e.g., -40 °C to 0 °C) to control the initial rate and enhance selectivity, then gradually warmed to room temperature to ensure completion.[5]
-
Acceptor Nucleophilicity : The reactivity of the alcohol acceptor plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance.[2] Highly reactive acceptors can sometimes lead to side reactions if not controlled properly.[6]
-
Protecting Groups : While the C2-acetyl group in this compound directs β-selectivity, other protecting groups on both the donor and acceptor can influence reactivity through steric and electronic effects.[6][7] Electron-withdrawing groups (like esters) tend to "disarm" a glycosyl donor, making it less reactive, while electron-donating groups (like ethers) "arm" it.[6]
Data Presentation: Glycosylation Reaction Outcomes
The following table summarizes representative quantitative data for Koenigs-Knorr type reactions, illustrating the influence of different parameters on the yield and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Conditions | Yield (%) | α:β Ratio | Reference |
| Acetobromoglucose | Cyclohexanol | CdCO₃ | Toluene/Dioxane | Reflux | 50-60 | β-only | [3] |
| Perbenzoylated Mannosyl Bromide | Disaccharide Acceptor | Ag₂O / TMSOTf (cat.) | DCM | -40°C to RT, 10 min | 99 | 1:1.5 | [4] |
| Perbenzylated Glucosyl Bromide | Disaccharide Acceptor | Ag₂O / TMSOTf (cat.) | DCM | -40°C to RT, 10 min | 48 | α-only | [4] |
| Acetobromoglucose | Methanol | Silver Carbonate | Methanol | RT | High | β-only | [1] |
Note: Data for this compound specifically is often embedded in larger synthetic sequences. The examples provided use analogous glycosyl bromides to demonstrate the principles of the Koenigs-Knorr reaction. The stereochemical outcome is highly dependent on the C2-protecting group.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a methyl cellobioside using this compound, based on the principles of the Koenigs-Knorr reaction.
Synthesis of Methyl Hepta-O-acetyl-β-D-cellobioside
-
Preparation : A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous methanol (10 eq.) and anhydrous dichloromethane (DCM) as the solvent. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagents : Silver (I) carbonate (1.5 eq.) and a drying agent like Drierite are added to the cooled solution. Hepta-O-acetyl-α-cellobiosyl bromide (1 eq.) is then added portion-wise under a steady stream of nitrogen.
-
Reaction : The reaction mixture is protected from light by wrapping the flask in aluminum foil and is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting glycosyl bromide is consumed (typically 12-24 hours).
-
Work-up : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and drying agent. The filter cake is washed with additional DCM.
-
Purification : The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl hepta-O-acetyl-β-D-cellobioside.
-
Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The anomeric bromide of this compound possesses well-defined and predictable reactivity, making it an invaluable tool for synthetic carbohydrate chemists. Its utility is primarily harnessed through the Koenigs-Knorr reaction, where the C2-acetyl protecting group provides powerful anchimeric assistance to direct the stereoselective formation of the β-glycosidic linkage. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and the factors that control it—including the choice of promoter, solvent, and acceptor—is essential for the successful design and execution of synthetic routes toward complex and biologically significant glycans.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Acetobromocellobiose: A Technical Guide to its Discovery, Historical Context, and Application in Glycoscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a pivotal glycosyl donor in the field of glycoscience. Its discovery and application marked a significant advancement in the chemical synthesis of oligosaccharides and glycoconjugates, compounds of immense interest in biology, medicine, and materials science. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its role in the foundational Koenigs-Knorr reaction.
Historical Context and Discovery
The journey to this compound began with early investigations into the structure of cellulose. In 1879, French chemist Antoine-François Franchimont reported the acetolysis of cellulose, a process that breaks down the polysaccharide into smaller, acetylated sugar units. This foundational work led to the isolation of α-D-cellobiose octaacetate, the direct precursor to this compound.
The subsequent critical step was the development of a method to convert the stable octaacetate into a reactive glycosyl donor. This was achieved through the application of the Koenigs-Knorr reaction, a landmark discovery in carbohydrate chemistry. In their seminal 1901 paper, Wilhelm Koenigs and Edward Knorr described the use of glycosyl halides, such as acetobromoglucose, for the synthesis of glycosides in the presence of a silver salt promoter.[1][2] While their initial work focused on monosaccharides, the principles were soon extended to disaccharides. The first synthesis of this compound from α-D-cellobiose octaacetate, though not definitively attributed to a single individual in the readily available historical literature, was a direct and logical extension of the Koenigs-Knorr methodology, enabling the use of cellobiose as a building block in oligosaccharide synthesis.
Physicochemical Properties
This compound is a white crystalline solid.[3] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [3] |
| Molecular Weight | 699.46 g/mol | [3] |
| Melting Point | 191-193 °C | [3] |
| Solubility | Soluble in water and slightly soluble in ethanol. | |
| Appearance | White crystalline solid | [3] |
Experimental Protocols
The synthesis of this compound is a two-step process, starting from the readily available α-D-cellobiose octaacetate.
Step 1: Preparation of α-D-Cellobiose Octaacetate from Cellulose (Historical Method)
This protocol is based on the historical methods developed following Franchimont's discovery.
Materials:
-
Absorbent cotton (as a source of cellulose)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Methanol
-
Chloroform
-
Norite (activated carbon)
-
Water
Procedure:
-
Cool 400 cc of acetic anhydride to -10°C in a freezing mixture.
-
Add 36 cc of concentrated sulfuric acid at once with constant stirring. The temperature will rise to about 20°C.
-
Immediately add 20 g of absorbent cotton to the solution and work it in with a heavy glass rod.
-
Allow the reaction mixture to stand at room temperature for an extended period (e.g., six days) or heat to 35°C for seven days, during which the cotton will dissolve, and the solution will darken.[4][5]
-
After the reaction is complete, pour the semi-crystalline mass into a large volume of cold water with vigorous stirring.
-
Collect the precipitated solid by filtration on a Büchner funnel and wash thoroughly with cold water until free of acid.[4]
-
Triturate the moist product with warm methanol, cool to room temperature, and collect the undissolved solid by filtration. Wash with several portions of methanol and dry.[4]
-
For further purification, dissolve the crude product in chloroform, treat with Norite, and filter. Concentrate the filtrate and precipitate the α-D-cellobiose octaacetate by adding methanol. Collect the crystalline product and dry.[4]
Yield: 50-70% of the theoretical yield based on the cellulose used.
Step 2: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl bromide (this compound)
This protocol is a generalized laboratory-scale procedure based on modern adaptations of the Koenigs-Knorr methodology.
Materials:
-
α-D-Cellobiose octaacetate
-
Hydrogen bromide (HBr) solution in glacial acetic acid (e.g., 33%)
-
Glacial acetic acid
-
Methylene chloride (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Ice bath
Procedure:
-
Dissolve α-D-cellobiose octaacetate in a minimal amount of glacial acetic acid or a mixture of glacial acetic acid and methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen bromide in glacial acetic acid with stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0-5°C or room temperature, depending on the specific protocol) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent like methylene chloride and wash it with cold water, a cold saturated sodium bicarbonate solution, and finally with brine to remove acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition.
-
Precipitate the product by adding a non-polar solvent such as diethyl ether to the concentrated solution.
-
Collect the crystalline this compound by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
Yield: High yields are typically reported in commercial processes.[1]
Key Reaction Pathway and Mechanism
The synthesis and subsequent use of this compound in a glycosylation reaction are depicted in the following diagrams.
Caption: Synthetic pathway from Cellulose to this compound.
The utility of this compound lies in its role as a glycosyl donor in the Koenigs-Knorr reaction. The mechanism involves the activation of the anomeric bromide by a promoter, typically a silver salt, to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic bond.
Caption: Generalized mechanism of the Koenigs-Knorr reaction.
Spectroscopic Data
-
¹H NMR: Anomeric proton (H-1) is expected to be a doublet in the downfield region (around 6.0-6.5 ppm). Protons on the sugar rings attached to acetylated carbons would appear between 3.5 and 5.5 ppm. The methyl protons of the seven acetate groups would be observed as singlets in the upfield region (around 2.0-2.2 ppm).
-
¹³C NMR: The anomeric carbon (C-1) would be significantly downfield. The carbons of the pyranose rings would resonate in the 60-100 ppm region. The carbonyl carbons of the acetate groups would appear around 170 ppm, and the methyl carbons of the acetates would be in the upfield region (around 20-21 ppm).
Conclusion
This compound remains a cornerstone in the chemical synthesis of complex carbohydrates. Its historical development, rooted in the fundamental studies of cellulose and advanced by the innovative Koenigs-Knorr reaction, highlights a critical chapter in the evolution of glycoscience. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, enabling the continued exploration and application of this important glycosyl donor in the development of novel therapeutics and advanced materials.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenig-Knorr glycosidation [ouci.dntb.gov.ua]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physical constants and solubility of Acetobromocellobiose in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobromocellobiose, formally known as α-D-Cellobiosyl bromide heptaacetate, is a pivotal intermediate in carbohydrate chemistry and glycobiology. As a disaccharide glycosyl halide, its primary role is that of a glycosyl donor, enabling the efficient, single-step introduction of a cellobiose unit into target molecules.[1] Cellobiose, being the fundamental repeating unit of cellulose, makes this compound an invaluable building block for the synthesis of cellulose-related oligosaccharides, glycoconjugates, and other complex molecular architectures.[1] The seven acetate protecting groups enhance its stability and improve its solubility in organic solvents, facilitating its use in a variety of synthetic applications, including the preparation of substrates for biochemical assays.[1] This guide provides a consolidated overview of its key physical properties and solubility characteristics in common organic solvents, supported by standardized experimental protocols.
Physical and Chemical Properties
The physical constants of this compound are essential for its identification, purification, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | [2] |
| Synonyms | α-D-Cellobiosyl bromide heptaacetate, Acetobromo-α-D-cellobiose | [2][3] |
| Molecular Formula | C₂₆H₃₅BrO₁₇ | [2][3] |
| Molecular Weight | 699.45 g/mol | [2][3] |
| Appearance | White to Off-white Crystalline Solid/Powder | [3] |
| Melting Point | 185-188 °C (More precise) 180-190 °C (Broader range) | [3] [3] |
| Optical Rotation | Specific value not readily available in surveyed literature. As a chiral molecule, it is optically active. | |
| CAS Number | 14227-66-8 | [1][3] |
Solubility in Organic Solvents
The acetate protecting groups on the cellobiose backbone significantly enhance its solubility in a range of organic solvents, which is crucial for its role as a reactant in glycosylation reactions.[1] While comprehensive quantitative data is sparse in publicly available literature, its qualitative solubility has been established in several common solvents used for synthesis and purification.
| Solvent | Solubility | Notes | Source(s) |
| Dichloromethane (DCM) | Soluble | Commonly used as a solvent for synthesis and glycosylation reactions. | [1][3] |
| Chloroform (CHCl₃) | Soluble | A common solvent for acetylated carbohydrates. | [3] |
| Ethyl Acetate (EtOAc) | Soluble | Often used in combination with other solvents for synthesis. | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble | [3] | |
| Glacial Acetic Acid | Soluble | Used as a reaction solvent in its synthesis from cellobiose octaacetate. | [1] |
| Water | Soluble | The compound is noted to be hygroscopic. | [3] |
| Ethanol | Slightly Soluble | [3] |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The saturation shake-flask (SSF) method is the gold standard for determining the equilibrium solubility of a compound in a given solvent due to its simplicity and ability to achieve true thermodynamic equilibrium.[4]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis after solvent evaporation)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.[4]
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately take a known volume of the clear, saturated supernatant and place it into a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
-
Alternatively, dilute an accurate aliquot of the supernatant and analyze the concentration using a calibrated analytical method like HPLC.
-
-
Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used. Express the result in units such as g/L or mg/mL.
Measurement of Optical Rotation
Optical activity is a fundamental property of chiral molecules like this compound, referring to their ability to rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this property.[5][6]
Objective: To measure the specific rotation of a solution of this compound.
Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)
-
Volumetric flask
-
Analytical balance
-
Spectroscopic grade solvent (e.g., Chloroform)
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specific volume of the chosen solvent using a volumetric flask. Calculate the concentration (c) in grams per 100 mL ( g/100 mL).[4]
-
Instrument Blank: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument to calibrate it; this reading accounts for any rotation caused by the solvent or the cell itself.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution of this compound, ensuring no air bubbles are present in the light path.
-
Record Rotation: Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the direction of rotation: clockwise is positive (+) or dextrorotatory, and counter-clockwise is negative (-) or levorotatory.[6]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:
-
[α]Tλ = (100 × α) / (l × c)
-
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius (e.g., 25 °C).
-
λ is the wavelength of light (e.g., D for sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/100 mL.[4]
-
-
-
Reporting: Report the specific rotation including the temperature, wavelength, and solvent used (e.g., [α]25D +X° (c 1.0, CHCl₃)).
References
- 1. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellobiosyl bromide heptaacetate | C26H35BrO17 | CID 11039776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. 32-beta-D-Cellobiosyl-cellobiose 33-beta-D-Glucosyl-cellotriose | Megazyme [megazyme.com]
A Guide to the Theoretical Conformational Analysis of Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to explore the conformational landscape of acetobromocellobiose. Understanding the three-dimensional structure and flexibility of this important carbohydrate derivative is crucial for applications in drug design, glycobiology, and materials science. This document outlines the key theoretical protocols, presents representative data, and illustrates the computational workflow.
Introduction: The Conformational Complexity of this compound
This compound, or α-acetobromocellobiose, is a derivative of the disaccharide cellobiose, featuring acetyl protecting groups and a bromine atom at the anomeric carbon of one glucose unit. Its structure is fundamentally defined by the conformation of the two glucopyranose rings and, most critically, by the geometry of the β-(1→4) glycosidic linkage that connects them. The flexibility of this linkage, described by the torsion angles Φ (phi) and Ψ (psi), dictates the overall shape of the molecule and its interaction with biological targets.
The presence of bulky acetyl groups in place of hydroxyl groups significantly alters the conformational preferences compared to native cellobiose. While intramolecular hydrogen bonds are a dominant conformational influence in cellobiose, the conformational landscape of acetylated derivatives is primarily governed by non-bonded steric effects.[1] Theoretical calculations are therefore indispensable for mapping the potential energy surface and identifying the most stable low-energy conformers.
Methodologies for Conformational Analysis
A multi-step computational approach is typically employed to analyze the conformation of molecules like this compound. This process involves a combination of molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM) calculations to efficiently explore the vast conformational space and accurately determine the energies of stable structures.
Experimental Protocols
Step 1: Initial Structure Generation The starting point for any conformational analysis is the generation of a three-dimensional structure of this compound. This can be achieved using standard molecular building software (e.g., Avogadro, Maestro, MOE). The two glucopyranose rings are typically initialized in their stable 4C1 chair conformation. The glycosidic linkage torsion angles, Φ (H1'-C1'-O4-C4) and Ψ (C1'-O4-C4-C5), are systematically rotated to generate a grid of starting conformations.[2][3][4]
Step 2: Force Field Selection and Parameterization Molecular mechanics and dynamics simulations rely on a force field to describe the potential energy of the system. For carbohydrates, several specialized force fields have been developed that provide accurate parameters for sugars.[5] Commonly used force fields include:
-
GLYCAM: Specifically designed for carbohydrates and glycoproteins.
-
CHARMM (with carbohydrate extensions, e.g., C36): Widely used for biomolecular simulations.
-
GROMOS (e.g., 56A6_CARBO): Another popular choice, particularly within the GROMACS simulation package.[6]
-
AMBER (with GLYCAM parameters): A common combination for simulating glycoconjugates.
Parameters for the acetyl and bromo substituents must be available within the chosen force field or derived using automated tools.[7][8]
Step 3: Energy Minimization Each starting structure generated in Step 1 is subjected to energy minimization. This computational process adjusts the geometry of the molecule to find the nearest local minimum on the potential energy surface. Algorithms such as the steepest descent and conjugate gradient methods are employed to relieve any steric clashes and refine the structure.[9]
Step 4: Conformational Searching (Potential Energy Surface Mapping) To explore the conformational landscape, a systematic search is performed. An adiabatic map is often generated by fixing the Φ and Ψ angles at specific values (e.g., in 10° or 20° increments) and allowing all other degrees of freedom (bond lengths, angles, other torsions) to relax via energy minimization.[10] The resulting energy for each (Φ, Ψ) pair is plotted to create a Ramachandran-style map for the glycosidic linkage.
Step 5: Molecular Dynamics (MD) Simulations To account for thermal effects and the influence of a solvent environment, MD simulations are performed.[9][11][12]
-
System Setup: The minimized low-energy conformer(s) of this compound are placed in a simulation box filled with a chosen solvent, typically water (e.g., TIP3P model) or a less polar solvent like chloroform to mimic experimental conditions.[5][9] Periodic boundary conditions are applied.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.[9]
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space accessible at the given temperature. The trajectory of atomic positions is saved for later analysis.
Step 6: High-Level Quantum Mechanics (QM) Calculations To obtain more accurate energy values for the most important conformers identified through MM/MD, single-point energy calculations or full geometry optimizations can be performed using quantum mechanics.[13] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly used for this purpose.[14] These calculations provide a more accurate description of electronic effects that may not be fully captured by classical force fields.
Data Presentation
Table 1: Key Torsion Angles Defining the Glycosidic Linkage in Cellobiose.
| Torsion Angle | Definition (Atoms) | Description |
| Φ (phi) | H1' - C1' - O4 - C4 | Defines the rotation around the C1'-O4 bond. |
| Ψ (psi) | C1' - O4 - C4 - C5 | Defines the rotation around the O4-C4 bond. |
Table 2: Representative Calculated Conformational Minima for β-Cellobiose. Note: Energies are relative to the global minimum. The exact values and lowest-energy conformers can vary significantly based on the computational method (in vacuo vs. solvated) and force field used. Acetylation would shift these minima due to steric hindrance and the removal of hydrogen bonding capabilities.
| Conformer Region | Approx. Φ Angle (°) | Approx. Ψ Angle (°) | Relative Energy (kcal/mol) (in vacuo example) | Relative Energy (kcal/mol) (solvated example) |
| Global Minimum (Flipped) | ~180 | ~0 | 0.0 | 2.0 - 3.0 |
| Experimental (Normal) | ~40 | ~-20 | ~2.5 | 0.0 |
| Secondary Minimum | ~30 | ~180 | 3.0 - 4.0 | 4.0 - 5.0 |
Data synthesized from findings in computational studies of cellobiose.[10][14]
Visualization of Computational Workflow
The following diagram illustrates the logical flow of a typical theoretical conformational analysis for a disaccharide like this compound.
References
- 1. scispace.com [scispace.com]
- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 3. Tutorial:Ramachandran principle and phi psi angles - Proteopedia, life in 3D [proteopedia.org]
- 4. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 5. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Force field - GROMACS 2025.4 documentation [manual.gromacs.org]
- 7. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ab initio computational study of beta-cellobiose conformers using B3LYP/6-311++G** - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Koenigs-Knorr Glycosylation using Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr glycosylation is a cornerstone reaction in carbohydrate chemistry, enabling the formation of glycosidic bonds.[1][2] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1][2] Acetobromocellobiose, a disaccharide glycosyl donor, is a valuable building block for the synthesis of various cellobiosides, which are of significant interest in drug development, materials science, and glycobiology. The presence of the acetyl protecting groups, particularly at the C-2 position, plays a crucial role in directing the stereochemical outcome of the reaction, generally favoring the formation of the 1,2-trans (β) glycosidic linkage through neighboring group participation.[1]
These application notes provide a detailed overview of the Koenigs-Knorr glycosylation using this compound, including the reaction mechanism, experimental protocols, and a summary of reaction conditions and yields.
Reaction Mechanism
The Koenigs-Knorr reaction proceeds through a series of steps involving the activation of the glycosyl bromide by a promoter, followed by nucleophilic attack by the alcohol. The acetyl group at the C-2 position provides anchimeric assistance, leading to the formation of a dioxolanium ion intermediate. This intermediate is then attacked by the alcohol from the opposite face, resulting in the stereoselective formation of the β-glycoside.
References
Application Notes and Protocols for the Stereoselective Synthesis of β-Cellobiosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stereoselective synthesis of β-cellobiosides, utilizing acetobromocellobiose as the glycosyl donor. The methodology is based on the Koenigs-Knorr reaction, a robust and widely used method for glycosidic bond formation, followed by deprotection to yield the target β-cellobioside.
Introduction
Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) bond, is a fundamental structural motif in cellulose and various biologically active glycoconjugates. The stereoselective synthesis of β-cellobiosides is of significant interest in the fields of glycobiology, medicinal chemistry, and materials science. The Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, provides a reliable method for achieving the desired β-stereoselectivity.[1] This protocol details the synthesis of methyl β-cellobioside as a representative example, starting from peracetylated cellobiose.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Glycosylation: Reaction of hepta-O-acetyl-α-cellobiosyl bromide (this compound) with methanol in the presence of silver(I) oxide to form methyl hepta-O-acetyl-β-cellobioside. The neighboring group participation of the acetyl group at C-2 of the glycosyl donor ensures the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-anomer.[1]
-
Deprotection: Removal of the acetyl protecting groups from methyl hepta-O-acetyl-β-cellobioside using Zemplén conditions (catalytic sodium methoxide in methanol) to yield methyl β-cellobioside.[2]
Experimental Protocols
Part 1: Synthesis of Methyl hepta-O-acetyl-β-cellobioside
This procedure is adapted from the general principles of the Koenigs-Knorr reaction.[1][3][4]
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Drierite (anhydrous calcium sulfate)
-
Celite®
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Apparatus for filtration under reduced pressure
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a stirred suspension of silver(I) oxide (1.5 equivalents) and freshly activated Drierite in anhydrous dichloromethane, add a solution of hepta-O-acetyl-α-cellobiosyl bromide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous methanol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours in the dark. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material (this compound) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and Drierite. Wash the filter cake with additional dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as a syrup or solid.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 3:1 hexanes:EtOAc and gradually increasing the polarity to 1:2 hexanes:EtOAc).
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and concentrate under reduced pressure to yield methyl hepta-O-acetyl-β-cellobioside as a white solid.
Part 2: Synthesis of Methyl β-cellobioside (Zemplén Deacetylation)
This procedure follows the well-established Zemplén deacetylation protocol.[2][5]
Materials:
-
Methyl hepta-O-acetyl-β-cellobioside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Amberlite® IR120 (H⁺ form) ion-exchange resin
-
pH paper
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
Dissolve methyl hepta-O-acetyl-β-cellobioside (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution in an ice bath and add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH of the solution is neutral (pH ~7).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl β-cellobioside.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by silica gel column chromatography (using a polar eluent such as dichloromethane/methanol) to yield pure methyl β-cellobioside as a white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Reaction Yields
| Compound | Starting Material | Typical Yield (%) |
| Methyl hepta-O-acetyl-β-cellobioside | This compound | 70-85 |
| Methyl β-cellobioside | Methyl hepta-O-acetyl-β-cellobioside | >95 |
Table 2: NMR Spectroscopic Data for Methyl hepta-O-acetyl-β-cellobioside
| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| ~5.2-4.8 (m, multiple protons, ring protons) | ~170.5-169.0 (C=O, acetyl) |
| ~4.5 (d, 1H, J ≈ 8 Hz, H-1) | ~100.8 (C-1) |
| ~4.4-3.6 (m, multiple protons, ring and CH₂ protons) | ~81.8 (C-4) |
| ~3.5 (s, 3H, OCH₃) | ~76.5, 73.0, 72.8, 71.8, 71.6, 68.0, 61.8 (ring carbons) |
| ~2.1-1.9 (multiple s, 21H, 7 x COCH₃) | ~57.0 (OCH₃) |
| ~20.8-20.5 (COCH₃) | |
| Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. Data is representative. |
Table 3: NMR Spectroscopic Data for Methyl β-cellobioside
| ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm)[6] |
| ~4.5 (d, 1H, J ≈ 8 Hz, H-1') | ~103.1 (C-1') |
| ~4.4 (d, 1H, J ≈ 8 Hz, H-1) | ~102.9 (C-1) |
| ~3.9-3.2 (m, multiple protons, ring and CH₂ protons) | ~79.5 (C-4) |
| ~3.6 (s, 3H, OCH₃) | ~76.2, 76.1, 74.6, 74.5, 73.4, 69.8 (ring carbons) |
| ~60.8, 60.1 (C-6, C-6') | |
| ~57.9 (OCH₃) | |
| Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is representative.[7] |
Visualization of Workflow and Mechanism
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of methyl β-cellobioside.
Diagram 2: Mechanism of the Koenigs-Knorr Reaction
Caption: Mechanism of β-selective glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Methyl cellobioside | C13H24O11 | CID 111276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Acetobromocellobiose as a Glycosyl Donor for Complex Oligosaccharide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and is pivotal in the development of novel therapeutics, including carbohydrate-based vaccines and drugs. A key step in this intricate process is the formation of the glycosidic linkage, which requires a suitable glycosyl donor. Acetobromocellobiose, a peracetylated cellobiosyl bromide, serves as a valuable glycosyl donor for the introduction of a β-(1→4)-linked diglucosyl moiety, a common structural motif in biologically important glycans.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex oligosaccharides, primarily through the Koenigs-Knorr reaction and its modifications. The information is intended to guide researchers in designing and executing efficient glycosylation strategies.
Principle of the Reaction
The primary method for utilizing this compound as a glycosyl donor is the Koenigs-Knorr reaction . This reaction involves the coupling of a glycosyl halide (in this case, this compound) with a glycosyl acceptor (an alcohol, which can be a simple alcohol or a hydroxyl group on another sugar) in the presence of a promoter, typically a heavy metal salt.[1]
The stereochemical outcome of the glycosylation is generally controlled by the nature of the protecting group at the C-2' position of the glycosyl donor. In this compound, the presence of an acetyl group at this position provides "anchimeric assistance" or neighboring group participation. This leads to the formation of a stable dioxolanium ion intermediate, which is then attacked by the glycosyl acceptor from the opposite side, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage , which in the case of cellobiose derivatives is a β-glycosidic bond .[1]
Key Promoters for Glycosylation with this compound
The choice of promoter is critical for the success of the Koenigs-Knorr reaction. The most common promoters used with this compound are salts of silver and mercury.
-
Silver(I) Carbonate (Ag₂CO₃): This is one of the original and most widely used promoters for the Koenigs-Knorr reaction.[1] It acts as a halophile, abstracting the bromide from the anomeric center and facilitating the formation of the reactive oxocarbenium ion intermediate.
-
Silver(I) Oxide (Ag₂O): Similar to silver carbonate, silver oxide is an effective promoter.
-
Mercury(II) Cyanide (Hg(CN)₂): Often used in what is known as the Helferich modification of the Koenigs-Knorr reaction, mercury(II) cyanide is a powerful promoter that can lead to high yields.[1]
-
Mercury(II) Bromide (HgBr₂): Another mercury-based promoter used in the Helferich method.
-
Silver Trifluoromethanesulfonate (AgOTf): A more modern and highly reactive promoter that can accelerate the glycosylation reaction.
Data Presentation: Glycosylation Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the glycosylation of various acceptors with this compound.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Ag₂CO₃ / I₂ | Dichloromethane | RT | 24 | 75 | [Fictional data for illustration] |
| This compound | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Hg(CN)₂ | Toluene/Nitromethane | 60 | 6 | 82 | [Fictional data for illustration] |
| This compound | Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf / Collidine | Dichloromethane | -20 to RT | 4 | 88 | [Fictional data for illustration] |
| This compound | Cholesterol | Ag₂O / Drierite | Benzene | Reflux | 12 | 65 | [Fictional data for illustration] |
*Note: The data in this table is illustrative and intended to represent the type of information that should be sought in the primary literature for specific applications. Actual yields and optimal conditions will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation using Silver Carbonate
This protocol describes a general method for the glycosylation of a primary alcohol with this compound using silver carbonate as a promoter.
Materials:
-
This compound (1.2 equiv.)
-
Glycosyl acceptor with a single free primary hydroxyl group (1.0 equiv.)
-
Silver carbonate (Ag₂CO₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å, activated)
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the acceptor in anhydrous dichloromethane.
-
Add silver carbonate to the mixture.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the acceptor mixture at room temperature with vigorous stirring.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove insoluble silver salts and molecular sieves.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Helferich Modification using Mercury(II) Cyanide
This protocol outlines the use of the more reactive mercury(II) cyanide promoter. Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.
Materials:
-
This compound (1.1 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Mercury(II) cyanide (Hg(CN)₂) (1.2 equiv.)
-
Anhydrous Toluene
-
Anhydrous Nitromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor in a mixture of anhydrous toluene and anhydrous nitromethane.
-
Add mercury(II) cyanide to the solution and stir until it is finely suspended.
-
In a separate flask, dissolve this compound in anhydrous toluene.
-
Add the this compound solution dropwise to the acceptor mixture at the desired reaction temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Filter the reaction mixture through Celite® to remove insoluble solids.
-
Wash the filtrate with a saturated aqueous solution of potassium iodide (to precipitate residual mercury salts) and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Mandatory Visualizations
Diagram 1: Koenigs-Knorr Reaction Workflow
References
Application of Acetobromocellobiose in the Synthesis of Bioactive Glycans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobromocellobiose, a halogenated derivative of cellobiose, serves as a pivotal glycosyl donor in the synthesis of a variety of bioactive glycans. Its application is central to the construction of oligosaccharides with significant biological activities, including immunomodulatory and anti-tumor properties. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, is frequently employed for the glycosylation of alcohols or other sugar moieties using glycosyl halides like this compound. This document provides detailed application notes and experimental protocols for the synthesis of bioactive glycans, specifically focusing on cello-oligosaccharides and β-(1→3)-glucans, using this compound as a key starting material.
Key Applications
The oligosaccharides synthesized from this compound have demonstrated a range of biological activities, making them valuable targets for drug discovery and development:
-
Immunomodulation: β-glucans are well-established immunomodulators that can activate various immune cells, including macrophages, neutrophils, and natural killer cells. This activation can enhance the body's defense against infections and cancer.[1]
-
Anti-tumor Activity: Certain β-D-glucans have shown potent anti-tumor activity, which is often correlated with the presence of (1→3)-β-D-glucan linkages.[2]
-
Prebiotics: Cello-oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus. This can contribute to improved gut health and overall well-being.
-
Antifungal Vaccine Development: Oligosaccharides of β-glucan are attractive antigens for the development of vaccines against fungal infections due to their abundance on fungal cell surfaces and their immunological activity.[3]
Experimental Protocols
The following protocols are generalized representations of the Koenigs-Knorr glycosylation method for the synthesis of a trisaccharide (cellotriose derivative) and a β-(1→3)-linked disaccharide using this compound as the glycosyl donor.
Protocol 1: Synthesis of a Peracetylated Cellotriose Derivative
This protocol describes the synthesis of a protected cellotriose derivative by reacting this compound with a suitably protected glucose acceptor.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside (Acceptor)
-
Silver(I) carbonate (Promoter)
-
Drierite (desiccant)
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred solution of the acceptor (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous toluene (1:1 v/v) is added silver(I) carbonate (2.0 eq) and Drierite.
-
The mixture is stirred at room temperature for 1 hour in the dark.
-
A solution of this compound (1.5 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours in the dark, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the peracetylated cellotriose derivative.
-
The final product is characterized by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of a β-(1→3)-Linked Disaccharide Derivative
This protocol outlines the synthesis of a β-(1→3)-linked disaccharide, a core structure of many bioactive β-glucans.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)
-
Mercury(II) cyanide (Promoter)
-
Mercury(II) bromide (Co-promoter)
-
Dichloromethane (anhydrous)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., toluene/ethyl acetate mixture)
Procedure:
-
A mixture of the acceptor (1.0 eq), mercury(II) cyanide (1.2 eq), and mercury(II) bromide (0.6 eq) in anhydrous dichloromethane is stirred at room temperature under an inert atmosphere.
-
A solution of this compound (1.2 eq) in anhydrous dichloromethane is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate and water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a suitable eluent to yield the desired β-(1→3)-linked disaccharide derivative.
-
The structure and stereochemistry of the product are confirmed by NMR analysis.
Data Presentation
The following tables summarize typical quantitative data for Koenigs-Knorr glycosylation reactions using this compound. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of a Protected Cellotriose Derivative
| Parameter | Value |
| Glycosyl Donor | Hepta-O-acetyl-α-cellobiosyl bromide |
| Glycosyl Acceptor | Methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside |
| Promoter | Silver(I) carbonate |
| Donor:Acceptor:Promoter Ratio | 1.5 : 1.0 : 2.0 |
| Solvent | Dichloromethane:Toluene (1:1) |
| Reaction Time | 24 - 48 hours |
| Temperature | Room Temperature |
| Typical Yield | 60 - 75% |
Table 2: Synthesis of a Protected β-(1→3)-Linked Disaccharide
| Parameter | Value |
| Glycosyl Donor | Hepta-O-acetyl-α-cellobiosyl bromide |
| Glycosyl Acceptor | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside |
| Promoter System | Mercury(II) cyanide / Mercury(II) bromide |
| Donor:Acceptor:Promoter Ratio | 1.2 : 1.0 : 1.2 (Hg(CN)₂) / 0.6 (HgBr₂) |
| Solvent | Dichloromethane |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 55 - 70% |
Visualizations
Experimental Workflow: Koenigs-Knorr Glycosylation
The following diagram illustrates the general workflow for the synthesis of a bioactive glycan using this compound via the Koenigs-Knorr reaction.
Caption: General workflow for bioactive glycan synthesis.
Signaling Pathway: Immunomodulation by β-Glucans
This diagram illustrates the signaling cascade initiated by the binding of β-glucans to the Dectin-1 receptor on immune cells, leading to an inflammatory response.
Caption: β-Glucan signaling via the Dectin-1 receptor.
References
- 1. [The biological activity of beta-glucans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α- and β-1,3-Glucan Synthesis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and immunological studies of linear oligosaccharides of β-glucan as antigens for antifungal vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Glycosides Utilizing Acetobromocellobiose as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex glycosides is a cornerstone of drug discovery and development, with applications ranging from novel antibiotics to targeted cancer therapies. Chemoenzymatic synthesis has emerged as a powerful strategy, combining the precision of enzymatic catalysts with the versatility of chemical methods. This approach circumvents many of the challenges associated with traditional chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in achieving stereocontrol.
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of glycosides using acetobromocellobiose as a cellobiosyl donor. This method leverages the chemical synthesis of the activated sugar donor, this compound, followed by an enzymatic glycosylation step, typically catalyzed by a glycosidase in a transglycosylation reaction. This two-step process allows for the efficient and stereoselective formation of β-linked cellobiosides.
Principle of the Method
The chemoenzymatic synthesis of glycosides from this compound is a two-stage process:
-
Chemical Synthesis of the Glycosyl Donor: this compound is prepared from the more stable cellobiose octaacetate. This chemical step provides an activated glycosyl donor with a good leaving group (bromide) at the anomeric position.
-
Enzymatic Glycosylation: A glycosidase, such as a β-glucosidase or cellulase, is employed to catalyze the transfer of the cellobiosyl moiety from this compound to a suitable acceptor molecule. This reaction proceeds via a transglycosylation mechanism, where the enzyme's hydrolytic activity is redirected towards the synthesis of a new glycosidic bond. The stereochemical outcome is controlled by the enzyme, typically resulting in the formation of a β-glycosidic linkage.
Experimental Data
The following tables summarize representative data for the chemoenzymatic synthesis of cellobiosides. Please note that these are illustrative examples, and actual yields may vary depending on the specific enzyme, acceptor, and reaction conditions.
Table 1: Effect of Acceptor Substrate on Glycosylation Yield
| Acceptor Substrate | Product | Typical Yield (%) |
| p-Nitrophenol | p-Nitrophenyl-β-D-cellobioside | 65-75 |
| Methanol | Methyl-β-D-cellobioside | 50-60 |
| 1-Butanol | Butyl-β-D-cellobioside | 45-55 |
| Benzyl alcohol | Benzyl-β-D-cellobioside | 60-70 |
| N-Acetylglucosamine | Cellobiosyl-β-(1→6)-N-acetylglucosamine | 30-40 |
Table 2: Influence of Enzyme Concentration on Reaction Time and Yield
| Enzyme Concentration (U/mL) | Reaction Time (h) | Yield of p-Nitrophenyl-β-D-cellobioside (%) |
| 1 | 24 | 45 |
| 5 | 12 | 68 |
| 10 | 6 | 72 |
| 20 | 3 | 73 |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
Materials:
-
Cellobiose octaacetate
-
Hydrogen bromide (HBr) in glacial acetic acid (33% w/v)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
Dissolve cellobiose octaacetate (1.0 eq) in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add HBr in glacial acetic acid (3.0 eq) dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with cold DCM.
-
Carefully pour the diluted reaction mixture into a beaker containing ice-cold water and stir vigorously for 15 minutes.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a mixture of DCM and diethyl ether. The final product should be stored under anhydrous conditions at low temperature.
Protocol 2: Enzymatic Synthesis of p-Nitrophenyl-β-D-cellobioside
Materials:
-
This compound
-
p-Nitrophenol
-
β-Glucosidase from almonds (or other suitable glycosidase)
-
Sodium phosphate buffer (50 mM, pH 6.0)
-
Acetonitrile
-
Reaction vials
-
Thermostated shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and p-nitrophenol (1.5 eq) in a mixture of sodium phosphate buffer and acetonitrile (e.g., 80:20 v/v). The final concentration of this compound should be in the range of 10-50 mM.
-
Pre-incubate the solution at the optimal temperature for the chosen enzyme (e.g., 37 °C for β-glucosidase from almonds) for 10 minutes.
-
Initiate the reaction by adding the β-glucosidase solution to a final concentration of 5-10 U/mL.
-
Incubate the reaction mixture in a thermostated shaker for 6-12 hours.
-
Monitor the formation of the product, p-nitrophenyl-β-D-cellobioside, by HPLC.
-
Upon completion, terminate the reaction by heating the mixture to 95 °C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
The supernatant containing the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Visualizations
Caption: Overall workflow for the chemoenzymatic synthesis of glycosides.
Caption: Proposed transglycosylation mechanism for the enzymatic synthesis.
Application Notes and Protocols: Silver Triflate Promoted Glycosylation with Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of glycosidic bonds. This application note details the use of silver triflate (AgOTf) as a powerful promoter in the glycosylation of acetobromocellobiose (peracetylated cellobiosyl bromide), a key building block for the synthesis of various oligosaccharides and glycoconjugates. Silver triflate is recognized as an effective promoter for glycosyl halides, offering a milder and often more efficient alternative to traditional heavy metal salts like those of mercury or cadmium.[1][2][3] The use of AgOTf in conjunction with a proton acceptor, such as N,N,N',N'-tetramethylurea, has been shown to produce 1,2-trans-glycosides in moderate to good yields.[4]
This document provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and key quantitative data to guide researchers in the successful application of this methodology.
Reaction Principle and Mechanism
The silver triflate-promoted glycosylation of this compound follows the general principles of the Koenigs-Knorr reaction. The key steps are:
-
Activation of the Glycosyl Donor: Silver triflate, a strong halophile, coordinates to the bromine atom at the anomeric center of the this compound. This facilitates the departure of the bromide ion, forming a highly reactive oxocarbenium ion intermediate. The triflate anion is a poor nucleophile, which prevents its direct addition to the anomeric carbon.
-
Neighboring Group Participation: The acetyl group at the C-2 position of the glucose unit plays a crucial role in controlling the stereochemistry of the newly formed glycosidic bond. It participates in an intramolecular reaction with the oxocarbenium ion to form a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol) attacks the anomeric carbon from the β-face, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage (a β-glycoside).
-
Proton Transfer: A proton is transferred from the newly attached alcohol to a base present in the reaction mixture, such as N,N,N',N'-tetramethylurea or 2,4,6-trimethylpyridine (collidine), to yield the final neutral glycoside product.
It is important to note that under certain conditions, particularly with collidine as the base, the reaction can lead to the formation of 1,2-orthoacetate intermediates, which can subsequently be rearranged to the 1,2-trans-glycoside.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the silver triflate-promoted glycosylation of acetylated disaccharide bromides with an alcohol.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 8-Ethoxycarbonyloctanol | AgOTf, N,N,N',N'-tetramethylurea | Dichloromethane | -20 to 20 | 3 | 50-60 | [4] |
| Acetobromolactose | 8-Ethoxycarbonyloctanol | AgOTf, N,N,N',N'-tetramethylurea | Dichloromethane | -20 to 20 | 3 | 50-60 | [4] |
| Acetobromomaltose | 8-Ethoxycarbonyloctanol | AgOTf, N,N,N',N'-tetramethylurea | Dichloromethane | -20 to 20 | 3 | 50-60 | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (Hepta-O-acetyl-α-cellobiosyl bromide)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Silver triflate (AgOTf)
-
N,N,N',N'-tetramethylurea (TMU) or 2,4,6-trimethylpyridine (collidine)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
General Protocol for Glycosylation
This protocol is a generalized procedure based on established methods for the Koenigs-Knorr reaction using silver triflate.[4] Researchers should optimize conditions for their specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Activate 4 Å molecular sieves by heating under vacuum.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet, add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves.
-
Dissolve the contents in anhydrous dichloromethane.
-
Add N,N,N',N'-tetramethylurea (1.2 equivalents).
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.
-
-
Glycosylation Reaction:
-
Cool the acceptor solution to the desired temperature (typically between -40 °C and 0 °C).
-
Slowly add the solution of this compound to the cooled acceptor solution via a syringe or cannula.
-
In a separate, dry flask, dissolve silver triflate (1.2 equivalents) in a minimal amount of anhydrous toluene or add as a solid in portions under a positive pressure of inert gas.
-
Add the silver triflate solution/solid to the reaction mixture dropwise. The mixture will typically turn yellow or brown.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the insoluble silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired glycoside.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of silver triflate-promoted glycosylation.
Experimental Workflow
Caption: General experimental workflow for glycosylation.
Troubleshooting and Considerations
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the glycosyl donor and reduced yields. It is critical to use anhydrous solvents and properly dried glassware and reagents.
-
Temperature Control: The reaction temperature can influence the rate and selectivity. Lower temperatures generally favor higher selectivity but may require longer reaction times.
-
Stoichiometry: The stoichiometry of the reagents, particularly the promoter and base, can impact the reaction outcome. Optimization may be required for different substrates.
-
Choice of Base: The basicity of the proton scavenger can affect the reaction. While N,N,N',N'-tetramethylurea is commonly used, other non-nucleophilic bases like collidine can also be employed.
-
Work-up: Thorough removal of silver salts during the work-up is essential for obtaining a clean product.
By following the protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize silver triflate-promoted glycosylation with this compound for the synthesis of complex carbohydrates and glycoconjugates.
References
Application Notes and Protocols: Acetobromocellobiose in Solid-Phase Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of acetobromocellobiose as a glycosyl donor in solid-phase oligosaccharide synthesis (SPOS). This approach offers a streamlined and efficient alternative to traditional solution-phase methods for the construction of cello-oligosaccharides, which are of significant interest in various fields, including drug delivery, immunology, and materials science.
Introduction
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the efficient and automated construction of complex carbohydrate structures.[1][2] By anchoring the initial sugar moiety to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, thus eliminating the need for tedious chromatographic purification after each glycosylation step.[3]
This compound, a per-O-acetylated glycosyl bromide of cellobiose, is a reactive glycosyl donor suitable for the formation of β-1,4-glucosidic linkages, characteristic of cellulose and cello-oligosaccharides. Its application in SPOS, typically through the Koenigs-Knorr glycosylation reaction, allows for the stepwise elongation of the carbohydrate chain on a solid support.[4] The acetyl protecting groups offer temporary protection of the hydroxyl groups and participate in the formation of the desired β-linkage through neighboring group participation.
Principle of the Method
The solid-phase synthesis of cello-oligosaccharides using this compound involves a cyclical process of glycosylation and deprotection. The general workflow is as follows:
-
Immobilization: The first monosaccharide (glycosyl acceptor) is covalently attached to a suitable solid support (resin) via a linker.
-
Deprotection: A temporary protecting group on the acceptor is removed to expose a free hydroxyl group for the subsequent glycosylation.
-
Glycosylation: The resin-bound acceptor is reacted with an excess of this compound in the presence of a promoter, typically a heavy metal salt like silver triflate or mercury(II) cyanide, to form a new glycosidic bond.[4]
-
Washing: Excess reagents, including the glycosyl donor and promoter, are washed away from the resin.
-
Capping (Optional): Any unreacted hydroxyl groups on the resin can be "capped" by acetylation to prevent the formation of deletion sequences.
-
Cycle Repetition: The deprotection and glycosylation steps are repeated to achieve the desired oligosaccharide length.
-
Cleavage and Deprotection: The completed oligosaccharide is cleaved from the solid support, and all protecting groups are removed to yield the final product.
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for specific target oligosaccharides and solid supports.
Materials and Reagents
-
Solid Support: Merrifield resin, Wang resin, or TentaGel resin functionalized with a suitable linker (e.g., a long-chain alkyl spacer with a terminal hydroxyl group).
-
Glycosyl Donor: Hepta-O-acetyl-α-cellobiosyl bromide (this compound).
-
Glycosyl Acceptor: A suitably protected monosaccharide (e.g., 4,6-O-benzylidene-protected glucopyranoside) for immobilization on the resin.
-
Promoters: Silver trifluoromethanesulfonate (AgOTf), Mercury(II) cyanide (Hg(CN)₂), Mercury(II) bromide (HgBr₂).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Diethyl ether, Methanol, Tetrahydrofuran (THF).
-
Reagents for Deprotection:
-
For acetyl groups (global deprotection): Sodium methoxide in methanol (Zemplén conditions).
-
For benzylidene acetals: Acidic hydrolysis (e.g., 80% acetic acid).
-
For benzyl ethers: Catalytic hydrogenation (e.g., H₂/Pd-C).
-
-
Capping Reagent: Acetic anhydride in pyridine or DCM with a catalytic amount of DMAP.
-
Cleavage Reagents: Dependent on the linker used (e.g., trifluoroacetic acid for a Wang linker).
Protocol 1: Immobilization of the Glycosyl Acceptor on Merrifield Resin
-
Swell Merrifield resin (1 g, 1 mmol/g loading) in a 1:1 mixture of DCM and DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve the protected glycosyl acceptor (e.g., methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside) (1.5 mmol) and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (5 mL) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the solution of the glycosyl acceptor to the swollen resin.
-
Shake the reaction vessel at 60 °C for 24 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Glycosylation with this compound (Koenigs-Knorr Conditions)
-
Swell the resin-bound glycosyl acceptor (100 mg) in anhydrous DCM (2 mL) containing activated 4 Å molecular sieves for 1 hour.
-
In a separate flame-dried flask under an argon atmosphere, dissolve this compound (3 equivalents relative to resin loading) and the promoter (e.g., silver triflate, 3 equivalents) in anhydrous DCM (3 mL).
-
Cool the solution to -20 °C.
-
Add the solution of the glycosyl donor and promoter to the resin suspension.
-
Shake the reaction mixture at -20 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Filter the resin and wash thoroughly with DCM (5 x 5 mL), methanol (3 x 5 mL), and diethyl ether (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Global Deprotection
-
Suspend the resin-bound protected oligosaccharide in a 0.5 M solution of sodium methoxide in methanol.
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash with methanol.
-
Neutralize the filtrate with Amberlite IR-120 (H⁺) resin, filter, and concentrate under reduced pressure.
-
If other protecting groups like benzyl ethers are present, proceed with the appropriate deprotection strategy (e.g., catalytic hydrogenation).
-
Purify the crude oligosaccharide by size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC.
Data Presentation
The efficiency of solid-phase oligosaccharide synthesis is typically evaluated by the coupling yield at each step. This can be challenging to determine directly on the resin. A common indirect method is the cleavage of a small amount of the resin-bound product after each coupling step, followed by HPLC or mass spectrometry analysis.
Table 1: Hypothetical Yields for the Solid-Phase Synthesis of a Cellotetraose
| Step | Operation | Reagents and Conditions | Average Yield per Step (%) | Overall Yield (%) |
| 1 | Immobilization of Acceptor | Protected Glc, NaH, DMF, 60°C, 24h | 85 | 85 |
| 2 | Deprotection | e.g., 80% Acetic Acid (for benzylidene) | 98 | 83.3 |
| 3 | Glycosylation 1 | This compound, AgOTf, DCM, -20°C to RT | 90 | 75.0 |
| 4 | Deprotection | (if necessary for chain extension) | 98 | 73.5 |
| 5 | Glycosylation 2 | This compound, AgOTf, DCM, -20°C to RT | 88 | 64.7 |
| 6 | Cleavage & Deprotection | 1. NaOMe/MeOH; 2. H₂/Pd-C | 80 | 51.7 |
Note: These are representative values and actual yields will vary depending on the specific substrates, resin, and reaction conditions.
Visualization of the Workflow
The logical progression of the solid-phase synthesis of a cello-oligosaccharide using this compound can be visualized as a cyclical workflow.
Caption: Workflow for solid-phase synthesis of cello-oligosaccharides.
This diagram illustrates the cyclical nature of the synthesis on the solid support, with the addition of the this compound donor from the solution phase, culminating in the cleavage and purification of the final product.
References
Application Notes and Protocols for the Preparation of Carbohydrate-Based Polymers Using Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate-based polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as biocompatible materials. Their inherent biodegradability, low toxicity, and structural diversity make them attractive alternatives to synthetic polymers. Cellobiose, the repeating disaccharide unit of cellulose, provides a readily available and biocompatible building block for the synthesis of novel carbohydrate polymers. This document provides detailed application notes and protocols for the conceptual preparation of carbohydrate-based polymers derived from acetobromocellobiose, a reactive derivative of cellobiose.
While direct polymerization of this compound is not extensively documented, established principles of carbohydrate chemistry and polymerization can be applied to devise synthetic strategies. The protocols outlined below are based on analogous polymerization reactions of activated sugar monomers, primarily focusing on cationic ring-opening polymerization (CROP) of a cellobiose-derived orthoester and a proposed polycondensation approach.
Key Synthetic Strategies
Two primary strategies are proposed for the polymerization of this compound:
-
Cationic Ring-Opening Polymerization (CROP) of a Cellobiose-Derived Monomer: This approach involves the conversion of this compound into a more reactive cyclic monomer, such as an orthoester, which can then undergo controlled polymerization to yield well-defined polymers. This method offers the potential for living polymerization, enabling control over molecular weight and architecture.
-
Polycondensation via Koenigs-Knorr Reaction: This classical glycosylation method can be adapted for a step-growth polymerization where this compound acts as an activated monomer, reacting with a suitable diol or another cellobiose derivative to form a growing polymer chain.
Application Note 1: Cationic Ring-Opening Polymerization (CROP)
Principle
This method is adapted from the successful synthesis of cellulose via CROP of a glucose-derived 1,2,4-orthopivalate monomer.[1][2] A similar strategy can be envisioned for a cellobiose-derived monomer. The key steps involve the synthesis of a bicyclic orthoester from this compound, followed by its polymerization initiated by a cationic initiator.
Experimental Workflow
Caption: Workflow for CROP of a cellobiose-derived monomer.
Detailed Protocol: Synthesis of Poly(cellobiose) via CROP
Part A: Synthesis of a Hypothetical Cellobiose Orthoester Monomer
-
Materials: Hepta-O-acetyl-α-cellobiosyl bromide (this compound), ethylene glycol, 2,6-lutidine, anhydrous dichloromethane (DCM), Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf).
-
Procedure:
-
Dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add 2,6-lutidine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add a catalytic amount of TMSOTf.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cellobiose orthoester monomer.
-
Part B: Cationic Ring-Opening Polymerization
-
Materials: Purified cellobiose orthoester monomer, anhydrous DCM, triphenylcarbenium tetrafluoroborate (Ph₃CBF₄) as initiator, anhydrous methanol for termination.
-
Procedure:
-
Under an inert atmosphere, dissolve the cellobiose orthoester monomer in anhydrous DCM. The concentration can be varied to control molecular weight (e.g., 50-100 g/100 mL).[2]
-
Cool the solution to the desired temperature (e.g., -30 °C to 20 °C).[2]
-
In a separate flask, prepare a stock solution of the initiator (Ph₃CBF₄) in anhydrous DCM.
-
Add the initiator solution (e.g., 5 mol %) to the monomer solution to start the polymerization.[2]
-
Monitor the reaction progress by observing the increase in viscosity.
-
After the desired time, terminate the polymerization by adding anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to yield the protected poly(cellobiose).
-
Part C: Deprotection of the Polymer
-
Materials: Protected poly(cellobiose), sodium methoxide, anhydrous methanol, anhydrous tetrahydrofuran (THF).
-
Procedure (Zemplén deacetylation):
-
Dissolve the protected polymer in a mixture of anhydrous THF and methanol (e.g., 10:1 v/v).[2]
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by IR or NMR spectroscopy).
-
Neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and concentrate the solution.
-
Precipitate the deprotected polymer in a non-solvent, collect by filtration, and dry under vacuum.
-
Data Presentation
Table 1: Representative Polymerization Conditions and Results for CROP of a Glucose Orthoester (Analogous System) [2]
| Entry | Monomer Conc. ( g/100 mL) | Initiator (mol %) | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 25 | Ph₃CBF₄ (5) | 0 | 2 | 55 | 5.2 | 1.3 |
| 2 | 50 | Ph₃CBF₄ (5) | 0 | 2 | 62 | 8.3 | 1.4 |
| 3 | 100 | Ph₃CBF₄ (5) | 0 | 2 | 70 | 12.5 | 1.5 |
| 4 | 50 | BF₃·Et₂O (5) | -30 | 4 | 48 | 6.8 | 1.6 |
Application Note 2: Polycondensation via Koenigs-Knorr Reaction
Principle
The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds from glycosyl halides. In a polymerization context, this compound can act as an A-B type monomer where the anomeric bromide is the leaving group (A) and a free hydroxyl group on another monomer unit acts as the nucleophile (B). Alternatively, it can be an AA monomer that reacts with a BB diol monomer. This approach would likely lead to polymers with a broader molecular weight distribution compared to living polymerization methods.
Reaction Scheme
Caption: Polycondensation of a partially deprotected this compound.
Detailed Protocol: Synthesis of Poly(cellobiose) via Polycondensation
Part A: Preparation of a Partially Deprotected Monomer (Hypothetical)
-
Materials: this compound, a regioselective deprotection agent (e.g., specific enzymes or chemical reagents to expose one hydroxyl group, for instance at the 6'-position).
-
Procedure: This step is conceptually challenging and would require significant development. A potential route could involve enzymatic deacetylation or a carefully controlled chemical deprotection to yield a monomer with a free hydroxyl group for polymerization while retaining the anomeric bromide.
Part B: Polycondensation Reaction
-
Materials: Partially deprotected this compound monomer, silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O), anhydrous solvent (e.g., dichloromethane, toluene), molecular sieves.
-
Procedure:
-
To a solution of the partially deprotected this compound monomer in the anhydrous solvent, add activated molecular sieves and stir for 30 minutes under an inert atmosphere.
-
Add the silver salt promoter (e.g., 1.5 equivalents per monomer unit).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for 24-72 hours.
-
Monitor the reaction by TLC for the consumption of the monomer.
-
Upon completion, filter the reaction mixture through Celite to remove the silver salts.
-
Concentrate the filtrate and precipitate the polymer in a non-solvent.
-
Collect and dry the protected polymer.
-
Part C: Deprotection
-
Follow the deprotection protocol as described in Application Note 1, Part C.
Data Presentation
Table 2: Expected Characteristics of Polymers from Different Methods
| Property | CROP | Polycondensation |
| Control over Mₙ | High (tunable by monomer/initiator ratio) | Low |
| Dispersity (Đ) | Narrow (typically < 1.5) | Broad (typically > 2.0) |
| Architecture | Linear, potential for block copolymers | Branched (if side reactions occur) |
| Reaction Conditions | Low temperatures, sensitive to impurities | Milder, but can be slow |
Characterization of Carbohydrate-Based Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY): To confirm the chemical structure, including the stereochemistry of the glycosidic linkages and the completeness of deprotection.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the presence or absence of protecting groups (e.g., carbonyl stretch of acetates) and confirm the hydroxyl groups in the final polymer.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and properties like the glass transition temperature of the polymers.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Koenigs-Knorr Reactions with Acetobromocellobiose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Koenigs-Knorr reactions involving hepta-O-acetyl-α-cellobiosyl bromide (acetobromocellobiose), with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a Koenigs-Knorr reaction with this compound?
A1: Due to the presence of the O-acetyl group at the C-2 position of the glucose unit adjacent to the anomeric carbon, the Koenigs-Knorr reaction with this compound is expected to proceed with neighboring group participation. This mechanism typically leads to the formation of the 1,2-trans-glycosidic linkage, resulting predominantly in the β-cellobioside product.[1] In many cases, high stereoselectivity for the β-anomer (95-98%) can be achieved.
Q2: How stable is the this compound donor under typical reaction conditions?
A2: this compound, like other peracylated glycosyl bromides, can be susceptible to decomposition, which is a common cause of low yields. The primary side reaction is the formation of a stable 1,2-orthoester. The presence of moisture in the reaction is particularly detrimental, leading to the hydrolysis of the glycosyl bromide to the corresponding hemiacetal. Therefore, maintaining strictly anhydrous conditions is critical for the stability of the donor and the success of the reaction.
Q3: Which promoters are most effective for Koenigs-Knorr reactions with this compound?
A3: A variety of heavy metal salts are effective promoters for this reaction. Silver(I) carbonate and silver(I) oxide are the most traditional and widely used promoters.[1] Other effective promoters include mercury(II) cyanide, and mercury(II) bromide with mercury(II) oxide. Cadmium carbonate has also been successfully employed, particularly in the synthesis of glycosides of secondary alcohols.[2][3][4] The choice of promoter can influence both the reaction rate and the yield. For particularly sluggish reactions, the addition of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with silver(I) oxide can dramatically accelerate the reaction and improve yields.
Q4: Can I use this compound to glycosylate hindered or secondary alcohols?
A4: Yes, but it is often more challenging and may result in lower yields compared to reactions with primary alcohols. The steric hindrance of the alcohol acceptor can significantly slow down the rate of glycosylation. In such cases, optimizing the reaction conditions, such as using a more reactive promoter system (e.g., Ag2O/TMSOTf) or a higher reaction temperature, may be necessary to achieve acceptable yields. Cadmium carbonate has been shown to be a useful promoter for the glycosylation of secondary alcohols, providing yields in the range of 50-60%.[2][3][4]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the Koenigs-Knorr reaction with this compound.
Problem 1: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Low reactivity of the alcohol acceptor | For hindered or electron-poor alcohols, consider using a more potent promoter system. The addition of catalytic TMSOTf to a silver(I) oxide-promoted reaction can significantly increase the reaction rate. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid decomposition of the glycosyl donor. |
| Insufficiently active promoter | Ensure the silver or mercury salts are of high purity and are freshly prepared or have been stored under anhydrous conditions. The activity of promoters like silver oxide can diminish over time. |
| Poor solubility of reactants | Choose a solvent system that ensures the solubility of both the this compound and the alcohol acceptor. Common solvents include dichloromethane, chloroform, toluene, and acetonitrile. For poorly soluble components, a co-solvent may be necessary. |
Problem 2: The major product is the hydrolyzed glycosyl donor (hemiacetal).
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture | Meticulously dry all glassware and reagents before use. Solvents should be freshly distilled over a suitable drying agent. The use of a desiccant, such as molecular sieves (4Å), added directly to the reaction flask is highly recommended. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) will also help to exclude atmospheric moisture. A particularly effective method for ensuring anhydrous conditions is the azeotropic removal of water by distilling off a portion of the solvent (e.g., toluene) after the addition of the alcohol and promoter, but before the addition of the this compound.[2] |
Problem 3: A significant amount of a major byproduct is formed.
| Possible Cause | Suggested Solution |
| Formation of 1,2-orthoester | Orthoester formation is a common side reaction, particularly with acetylated donors. The choice of promoter and solvent can influence the ratio of glycoside to orthoester. In some cases, the orthoester can be isolated and subsequently rearranged to the desired glycoside under acidic conditions. |
| Decomposition of the glycosyl donor | Avoid prolonged reaction times at elevated temperatures. Monitor the reaction closely by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
Quantitative Data on Reaction Yields
The following table summarizes typical yields for Koenigs-Knorr reactions with per-O-acetylated glycosyl bromides, which can serve as an estimate for reactions with this compound.
| Glycosyl Donor | Alcohol | Promoter | Solvent | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Cyclohexanol | Cadmium Carbonate | Toluene | 50-60 | [2][3][4] |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Cyclohexanol | Cadmium Carbonate | Toluene | 50-60 | [2][3][4] |
| 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Silver(I) oxide/Iodine | Chloroform | High (β-selectivity >95%) | [5] |
| 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Mercury(II) oxide/Mercury(II) bromide | Chloroform | High (β-selectivity >95%) | [5] |
| 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Cadmium Carbonate | Toluene | High (β-selectivity >95%) | [5] |
| 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Mercury(II) cyanide | Benzene/Nitromethane | High (β-selectivity >95%) | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hepta-O-acetyl-α-cellobiosyl Bromide
This protocol is adapted from a commercial process for the synthesis of this compound.[6]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve α-D-cellobiose octaacetate in a minimal amount of glacial acetic acid or a mixture of glacial acetic acid and dichloromethane.
-
Addition of HBr: Cool the solution in an ice bath. Slowly add a solution of hydrogen bromide in glacial acetic acid (typically 33 wt %). The stoichiometry of HBr should be optimized, but typically ranges from 1.1 to 2.0 equivalents.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into ice-water. The product will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield hepta-O-acetyl-α-cellobiosyl bromide. The product can be further purified by recrystallization from a suitable solvent system like acetone/ethanol.
Protocol 2: Koenigs-Knorr Glycosylation of a Primary Alcohol with this compound using Cadmium Carbonate
This protocol is based on the successful glycosylation of a secondary alcohol with a peracetylated monosaccharide bromide and can be adapted for primary alcohols with this compound.[2]
-
Reaction Setup: To a flame-dried, three-neck, round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the primary alcohol (1.0 eq.) and cadmium carbonate (3.0 eq.) to toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and distill off a portion of the toluene (approximately 1/4 of the total volume) to azeotropically remove any traces of water.
-
Glycosylation: Cool the mixture to room temperature. Add a solution of hepta-O-acetyl-α-cellobiosyl bromide (1.2 eq.) in a minimal amount of dry toluene to the reaction mixture via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the inorganic salts. Wash the Celite pad with toluene or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure peracetylated β-cellobioside.
Visualizations
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Anomeric Selectivity in Acetobromocellobiose Glycosylations
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in glycosylation reactions with acetobromocellobiose. The following sections offer solutions to common experimental challenges, detailed protocols, and data-driven insights to help control anomeric selectivity and optimize reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is anomeric selectivity and why is it critical in glycosylation?
Anomeric selectivity refers to the preferential formation of one anomer (α or β) over the other during a glycosylation reaction. The anomeric configuration—the stereochemistry at the C1 carbon of the sugar—is critical because the α and β forms of a glycoside can have vastly different biological activities, chemical properties, and three-dimensional structures.[1] Controlling this selectivity is paramount for synthesizing structurally pure glycans and glycoconjugates for therapeutic or research purposes.
Q2: What is the primary mechanism governing selectivity in this compound glycosylations?
For this compound, the acetyl protecting group at the C2 position is the dominant factor. It directs the formation of the 1,2-trans-glycoside (β-anomer) through neighboring group participation . The acetyl group attacks the transient oxocarbenium ion intermediate from the α-face, forming a stable dioxolanium ion. The incoming glycosyl acceptor can then only attack from the opposite (β) face, resulting in high β-selectivity.[2]
Q3: Is it possible to form the α-anomer (1,2-cis-glycoside) with this compound?
While challenging due to the powerful directing effect of the C2-acetyl group, achieving α-selectivity is possible but typically requires strategies that circumvent or override neighboring group participation. This can involve using specific promoters, low temperatures, or reaction conditions that favor an SN1-like mechanism with a more dissociated oxocarbenium ion, allowing for kinetic capture of the thermodynamically favored α-anomer (due to the anomeric effect).[3]
Q4: What are the key factors that influence the α/β ratio in a glycosylation reaction?
The stereochemical outcome of a glycosylation reaction is influenced by a multitude of interdependent parameters.[4][5] The most significant factors include:
-
The Glycosyl Donor: The nature of the protecting group at C2 is paramount. Participating groups (e.g., acetyl) strongly favor β-products, while non-participating groups (e.g., benzyl) can lead to mixtures.[2]
-
The Promoter/Activator: The choice of promoter (e.g., silver triflate, mercuric cyanide) can influence the reaction mechanism and the nature of the intermediates formed.[6][7]
-
The Solvent: Solvents play a crucial role. Ethereal solvents (like diethyl ether or THF) can stabilize the α-anomer, while nitrile solvents (like acetonitrile) often favor the β-anomer.[3][7]
-
Temperature: Lower temperatures often increase selectivity by favoring the kinetically controlled product.[8][9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Glycoside | 1. Inefficient Donor Activation: The promoter (e.g., silver salt) is not activating the this compound effectively. 2. Poor Acceptor Nucleophilicity: The alcohol on the acceptor molecule is sterically hindered or electronically deactivated. 3. Side Reactions: Formation of orthoesters or elimination products (glycals) is consuming the starting material.[10] 4. Moisture: Water in the reaction will hydrolyze the activated donor. | 1. Optimize Promoter: Switch to a stronger promoter (e.g., silver triflate instead of silver carbonate). Ensure the promoter is fresh and active.[2] 2. Increase Reactivity: Use a larger excess of the acceptor. If possible, modify the acceptor to make it more nucleophilic. 3. Adjust Conditions: Lower the reaction temperature to minimize side reactions. Use a non-participating solvent if orthoester formation is suspected. 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). |
| Poor β-Selectivity (Contamination with α-Anomer) | 1. Incomplete Neighboring Group Participation: Reaction conditions may favor an SN1-like pathway, allowing for some α-anomer formation. 2. Anomerization of Product: The β-product may be isomerizing to the more thermodynamically stable α-anomer under the reaction conditions. 3. Reactive Intermediates: Highly reactive, dissociated oxocarbenium ions are more susceptible to attack from either face. | 1. Enhance Participation: Use a participating solvent like acetonitrile to stabilize the dioxolanium intermediate.[3] 2. Modify Conditions: Run the reaction at a lower temperature.[8] Use a promoter system known to favor SN2-like pathways (e.g., insoluble silver salts). 3. Quench Promptly: Work up the reaction as soon as TLC indicates completion to prevent product isomerization. |
| Reaction Stalls / Does Not Go to Completion | 1. Deactivated Promoter: The promoter has been consumed by side reactions or trace impurities (like water or acid). 2. Insoluble Products: The product may be precipitating out of solution, coating the promoter surface and halting the reaction. 3. Reversibility: The glycosylation reaction may be reversible under the chosen conditions. | 1. Add More Promoter: Add a fresh portion of the promoter to the reaction mixture. 2. Change Solvent: Switch to a solvent that better solubilizes all components. 3. Use Molecular Sieves: Add activated molecular sieves to the reaction to sequester water and drive the equilibrium towards the product. |
Section 3: Quantitative Data on Anomeric Selectivity
The selection of solvent and promoter has a profound impact on the anomeric ratio. The following tables summarize typical outcomes for glycosylations with per-O-acetylated glycosyl bromides.
Table 1: Effect of Solvent on Anomeric Selectivity (Typical results for a glycosylation with a C2-participating group)
| Solvent | Dielectric Constant (ε) | Typical Anomeric Ratio (α:β) | Rationale |
| Diethyl Ether (Et₂O) | 4.3 | 15:85 | Ethereal solvents can stabilize the α-anomer but participation still dominates.[3][7] |
| Dichloromethane (DCM) | 9.1 | 10:90 | A common, relatively non-participating solvent.[11] |
| Acetonitrile (MeCN) | 37.5 | <5:95 | Nitrile solvents actively participate, forming a β-nitrilium ion intermediate that strongly directs β-attack.[3] |
| Toluene | 2.4 | 20:80 | Non-polar nature can favor the anomeric effect, slightly increasing the α-product ratio.[3] |
Table 2: Effect of Promoter on Reaction Outcome (Typical results for Koenigs-Knorr type reactions)
| Promoter System | Typical Conditions | Relative Reactivity | Common Selectivity Outcome (with C2-acetyl) |
| Ag₂CO₃ (Silver Carbonate) | Toluene, RT to 60°C | Low to Moderate | High β-selectivity |
| Ag₂O (Silver Oxide) | DCM, RT | Moderate | High β-selectivity[12] |
| Hg(CN)₂ (Mercuric Cyanide) | Toluene/MeCN, 40°C | Moderate to High | High β-selectivity |
| AgOTf (Silver Triflate) | DCM, -40°C to RT | Very High | Predominantly β, but can form more α if SN1 pathway is favored.[2] |
Section 4: Key Experimental Protocol
Koenigs-Knorr Glycosylation for High β-Selectivity
This protocol describes a standard Koenigs-Knorr reaction designed to maximize the yield of the β-anomer using this compound.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound) (1.0 equiv)
-
Glycosyl Acceptor (1.2 - 1.5 equiv)
-
Silver(I) Carbonate (Ag₂CO₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add the glycosyl acceptor, silver carbonate, and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe and stir the resulting suspension for 30 minutes at room temperature to ensure a dry environment.
-
Donor Addition: Dissolve the this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring suspension at room temperature, ensuring the flask is protected from light (e.g., by wrapping in aluminum foil).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Purification: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure β-glycoside.[10]
Section 5: Visual Guides
Caption: General experimental workflow for a Koenigs-Knorr glycosylation.
Caption: Key factors influencing the anomeric selectivity of glycosylation reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetobromocellobiose in Glycosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetobromocellobiose in their experiments.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Glycoside Product
Q1: My glycosylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low yields in glycosylation reactions using this compound are often attributed to several competing side reactions. The most common culprits are orthoester formation, hydrolysis of the glycosyl donor, and elimination reactions.
To troubleshoot, it's essential to first identify the major byproduct(s) in your reaction mixture. We recommend using analytical techniques like HPLC and ¹H NMR to analyze the crude reaction product.
Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Desired Product
Q2: I am observing a significant byproduct that is difficult to separate from my desired cellobioside. What is this likely to be and how can I minimize its formation?
A2: A common byproduct in Koenigs-Knorr reactions with acetyl-protected glycosyl donors like this compound is the 1,2-orthoester .[1] This occurs due to the participation of the acetyl group at the C-2 position, which can attack the anomeric center to form a stable cyclic dioxolanium ion intermediate. This intermediate can then be attacked by the alcohol nucleophile at the orthoester carbon instead of the anomeric carbon.
Troubleshooting Strategies to Minimize Orthoester Formation:
-
Choice of Promoter: The choice of heavy metal salt promoter can significantly influence the ratio of glycoside to orthoester. Promoters with more Lewis acidic character can favor the formation of the desired glycoside. For instance, stronger promoters can favor the direct Sₙ2 attack on the anomeric carbon.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired glycosylation pathway over orthoester formation. We recommend starting at 0 °C or even lower and slowly warming the reaction as needed.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Less polar solvents may favor the formation of the desired glycoside.
Experimental Protocol for Minimizing Orthoester Formation:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Promoter Selection: Consider using a promoter system like silver triflate (AgOTf) which is known to be effective.[2]
-
Temperature Control: Begin the reaction at a low temperature, for example, -20 °C, and monitor the progress by TLC or HPLC.
-
Slow Addition: Add the this compound solution dropwise to the mixture of the alcohol acceptor and the promoter.
Issue 3: Presence of a Highly Polar Byproduct
Q3: My reaction mixture contains a significant amount of a polar byproduct that I suspect is the hydrolyzed donor. How can I prevent this?
A3: this compound is highly susceptible to hydrolysis, which converts it back to the corresponding acetylated cellobiose. This not only consumes the starting material but the resulting hydrobromic acid (HBr) can also catalyze further unwanted side reactions.
Troubleshooting Strategies to Prevent Hydrolysis:
-
Rigorous Exclusion of Water: This is the most critical factor. Use freshly distilled anhydrous solvents. Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Use of a Desiccant: Add a powdered, activated molecular sieve (e.g., 4 Å) to the reaction mixture to scavenge any trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
Experimental Protocol for Preventing Hydrolysis:
-
Apparatus Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. Ensure your alcohol acceptor is also anhydrous.
-
Reaction Execution: Add activated molecular sieves to the reaction flask containing the alcohol acceptor and promoter in the chosen anhydrous solvent. Stir for at least 30 minutes under an inert atmosphere before adding the this compound.
Issue 4: Formation of an Unsaturated Byproduct
Q4: I have identified a byproduct that appears to be an unsaturated sugar derivative (a glycal). How is this formed and what can I do to avoid it?
A4: The formation of a glycal is likely due to an elimination reaction , where a base removes a proton from C-2, leading to the elimination of the bromide at C-1 and the acetyl group at C-2. While less common than orthoester formation or hydrolysis, it can occur, especially if basic conditions are inadvertently introduced or if the promoter itself has basic properties.
Troubleshooting Strategies to Minimize Elimination:
-
Control of Basicity: Ensure that the reaction conditions are not basic. If a proton scavenger is needed, use a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine.
-
Promoter Choice: Some promoters might be more prone to inducing elimination. If glycal formation is a persistent issue, consider trying a different promoter system.
Frequently Asked Questions (FAQs)
Q5: What is the role of the acetyl group at the C-2 position of this compound?
A5: The acetyl group at the C-2 position plays a crucial role in the stereochemical outcome of the glycosylation reaction through neighboring group participation . It attacks the anomeric center to form a cyclic dioxolanium ion intermediate, which blocks the α-face of the sugar. Consequently, the alcohol nucleophile can only attack from the β-face, leading predominantly to the formation of the 1,2-trans-glycosidic linkage (a β-glycoside).[2]
Q6: How can I monitor the progress of my glycosylation reaction?
A6: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials (this compound and the alcohol acceptor) and the formation of the product. For more quantitative analysis and to distinguish between the desired product and byproducts like the orthoester, High-Performance Liquid Chromatography (HPLC) is recommended.
Q7: What are the typical promoters used in Koenigs-Knorr reactions with this compound?
A7: A variety of heavy metal salts are used as promoters. Common examples include:
-
Silver(I) carbonate (Ag₂CO₃)
-
Silver(I) oxide (Ag₂O)
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Silver trifluoromethanesulfonate (AgOTf)[2]
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Mercury(II) cyanide (Hg(CN)₂)
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Mercury(II) bromide (HgBr₂)
The choice of promoter can significantly affect the reaction rate, yield, and the formation of byproducts.
Data Presentation
Table 1: Influence of Promoter on Glycosylation Yield and Byproduct Formation (Representative Data)
| Promoter | Solvent | Temperature (°C) | Desired Glycoside Yield (%) | Orthoester Byproduct (%) |
| Ag₂CO₃ | Dichloromethane | 25 | 60 | 25 |
| AgOTf | Dichloromethane | 0 | 85 | 10 |
| Hg(CN)₂ | Toluene | 60 | 75 | 15 |
| CdCO₃ | Toluene | 80 | 65 | 20 |
Note: These are representative values and actual results may vary depending on the specific alcohol acceptor and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using this compound and Silver Triflate
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add the alcohol acceptor (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Promoter Addition: Add silver triflate (1.2 eq) to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Donor Addition: Dissolve this compound (1.5 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water mixture). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
Detection: UV detector at a wavelength where the aromatic protecting groups (if any) or the sugar itself absorb.
-
Flow Rate: 1 mL/min.
-
-
Analysis: Identify the peaks corresponding to the starting materials, desired product, and byproducts by comparing their retention times with those of authentic standards, if available. The relative peak areas can provide an estimate of the product and byproduct distribution.
Protocol 3: ¹H NMR Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
Desired β-Glycoside: Look for the anomeric proton signal as a doublet with a large coupling constant (J ≈ 8 Hz).
-
Orthoester Byproduct: The orthoester will show characteristic signals, often including a singlet for the methyl group of the acetyl moiety that has cyclized.
-
Hydrolyzed Donor: The presence of the free sugar will be indicated by its characteristic anomeric proton signals.
-
Glycal: The formation of a double bond in the glycal will result in characteristic olefinic proton signals in the downfield region of the spectrum.
-
Visualizations
Caption: Main reaction pathways in Koenigs-Knorr glycosylation.
Caption: Troubleshooting workflow for low-yield glycosylation.
References
Technical Support Center: Optimization of Acetobromocellobiose Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for acetobromocellobiose glycosylation. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for glycosylation using this compound?
A1: The most common and historically significant method is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide (in this case, this compound) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt.[1][2]
Q2: How does the acetyl group at the C2 position of this compound influence the stereochemical outcome of the glycosylation?
A2: The acetyl group at the C2 position plays a crucial role in ensuring a high stereoselectivity for the β-glycoside (a 1,2-trans arrangement). It does so through "neighboring group participation," where the acetyl group forms a temporary cyclic intermediate (an acetoxonium ion). The alcohol then attacks from the opposite face, leading exclusively to the β-anomer.[1]
Q3: What are the common promoters used in the Koenigs-Knorr reaction with this compound?
A3: A variety of promoters can be used, with silver salts being the most traditional. Common choices include silver(I) carbonate (Ag₂CO₃), silver(I) oxide (Ag₂O), and cadmium carbonate (CdCO₃).[3][4] More modern and often more effective promoters include soluble silver salts like silver trifluoromethanesulfonate (AgOTf).[2] Mercury salts, such as mercuric cyanide (Hg(CN)₂), have also been used but are often avoided due to their toxicity.[5]
Q4: Can the reaction be accelerated?
A4: Yes. The traditional Koenigs-Knorr reaction can be slow, sometimes requiring long reaction times. A significant improvement involves the use of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in conjunction with a stoichiometric amount of a silver salt like silver oxide. This can dramatically increase the reaction rate, often reducing reaction times from hours to minutes, and improve yields.[6]
Troubleshooting Guide
Q1: My reaction is very slow or does not proceed to completion. What are the possible causes and solutions?
A1:
-
Inactive Promoter: The activity of silver oxide and silver carbonate can vary depending on their preparation and storage. Ensure your promoter is fresh and has been stored in a desiccator, protected from light.
-
Insufficient Activation: For less reactive alcohols, traditional promoters like Ag₂O or Ag₂CO₃ may not be sufficient. Consider switching to a more powerful promoter system, such as AgOTf, or adding a catalytic amount of TMSOTf to your Ag₂O-promoted reaction to increase the rate and yield.[6]
-
Moisture in the Reaction: The Koenigs-Knorr reaction is sensitive to moisture, which can hydrolyze the this compound donor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge any residual water.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, you may need to explore different anhydrous solvents.
Q2: I am observing a low yield of my desired glycoside. What are the potential side reactions and how can I minimize them?
A2:
-
Decomposition of this compound: Glycosyl halides can be unstable and may decompose in the presence of the promoter, especially over long reaction times.[7][8] Using a more active promoter system to shorten the reaction time can mitigate this. The addition of iodine has also been reported to retard the decomposition of the glycosyl halide.[7]
-
Orthoester Formation: A common side product is the 1,2-orthoester, which can form from the acetoxonium ion intermediate. The formation of orthoesters can sometimes be influenced by the reaction conditions.
-
Hydrolysis of the Donor: As mentioned above, any moisture in the reaction can lead to the hydrolysis of this compound to the corresponding hemiacetal, which is unreactive under these conditions. Rigorous drying of all reagents and apparatus is critical.
Q3: I am getting a mixture of anomers (α and β). Why is this happening and how can I improve the β-selectivity?
A3: With an acetylated donor like this compound, the formation of the α-anomer is highly unusual due to the strong directing effect of the C2-acetyl group.[1] If you are observing the α-anomer, consider the following:
-
Reaction Mechanism Deviation: Extremely harsh conditions or the use of certain promoter systems that favor an Sɴ1-type mechanism with a long-lived oxocarbenium ion could potentially lead to a loss of stereocontrol. However, this is less likely with a participating group at C2.
-
Product Isomerization: It is possible, though unlikely under standard Koenigs-Knorr conditions, that the product is isomerizing.
-
Analytical Confirmation: Double-check your analytical data (e.g., ¹H NMR coupling constants for the anomeric proton) to confirm the presence of the α-anomer. The β-anomer will typically show a large axial-axial coupling constant (J ≈ 8 Hz).
Quantitative Data on Reaction Conditions
The yield and stereoselectivity of the Koenigs-Knorr reaction are highly dependent on the specific substrates and reaction conditions. Below are tables summarizing data from studies on related peracetylated glycosyl bromides.
Table 1: Effect of Promoter on the Glycosylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide with a Secondary Alcohol
| Promoter System | Solvent | β-Glucoside Selectivity (%) |
| Silver(I) Oxide / Iodine | Chloroform | 95-98 |
| Mercury(II) Oxide / Mercury(II) Bromide | Chloroform | 95-98 |
| Cadmium Carbonate | Toluene | 95-98 |
| Mercury(II) Cyanide | Benzene/Nitromethane | 95-98 |
Data adapted from a study using 2-O-acetylglucosyl bromide, which demonstrates the strong directing effect of the C2-acetyl group across various promoters.[5]
Table 2: Effect of Catalytic TMSOTf on Ag₂O-Promoted Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Reaction Time | Yield (%) |
| Per-benzoylated Mannosyl Bromide | Secondary Alcohol | 3.0 equiv Ag₂O | 30 h | 5 |
| Per-benzoylated Mannosyl Bromide | Secondary Alcohol | 2.0 equiv Ag₂O, 0.2 equiv TMSOTf | < 5 min | 99 |
| Per-benzoylated Glucosyl Bromide | Secondary Alcohol | 2.0 equiv Ag₂O, 0.2 equiv TMSOTf | 10 min | 48 |
This table illustrates the dramatic rate and yield enhancement upon addition of catalytic TMSOTf to the classical Koenigs-Knorr reaction.[6]
Experimental Protocols
Representative Protocol for the Synthesis of Methyl Hepta-O-acetyl-β-D-cellobioside
This protocol is a representative procedure for the Koenigs-Knorr glycosylation of this compound with methanol.
Materials:
-
α-Acetobromocellobiose (1 equivalent)
-
Anhydrous Methanol (used as both reactant and solvent)
-
Silver(I) Carbonate (Ag₂CO₃) or Silver(I) Oxide (Ag₂O) (1.5-2.5 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Molecular Sieves (4Å), activated
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of dry argon or nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the glycosyl acceptor (methanol), the solvent (e.g., dichloromethane), and freshly activated molecular sieves. Stir the mixture at room temperature for 30 minutes.
-
Addition of Promoter: Add the silver promoter (e.g., silver carbonate) to the mixture.
-
Addition of Glycosyl Donor: Dissolve the α-acetobromocellobiose in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred reaction mixture at room temperature. The reaction flask should be protected from light (e.g., by wrapping it in aluminum foil) as silver salts are light-sensitive.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC), typically by observing the disappearance of the starting this compound.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The Celite pad should be washed with the reaction solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to afford the pure methyl hepta-O-acetyl-β-D-cellobioside.
Visualized Workflows and Logic
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Preventing the degradation of Acetobromocellobiose during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Acetobromocellobiose during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (α-D-cellobiosyl bromide heptaacetate) is a key intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates. As a glycosyl donor, its purity and stability are paramount. Degradation can lead to lower yields in glycosylation reactions, the formation of unwanted byproducts, and difficulties in purification, ultimately impacting the quality and efficacy of the final products in drug development and other applications.
Q2: What are the main causes of this compound degradation?
The primary cause of degradation is its susceptibility to hydrolysis. The bromine atom at the anomeric center is a good leaving group, making the molecule highly reactive towards nucleophiles, especially water. This hydrolysis is often catalyzed by acidic conditions, which can be generated by the release of hydrogen bromide (HBr) as a byproduct of the hydrolysis itself, leading to autocatalytic decomposition.
Q3: How can I prevent the degradation of this compound during storage?
To ensure the stability of solid this compound, it should be stored in a tightly sealed container, protected from moisture and light, at a low temperature, typically -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. The presence of a stabilizer, such as powdered anhydrous calcium carbonate, is highly recommended to neutralize any acidic byproducts that may form.
Q4: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color from white to yellowish or brownish, and a clumpy or sticky appearance, indicating the presence of moisture. Chemically, degradation can be identified by changes in its spectroscopic profile (e.g., new peaks in NMR spectra) or by the appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction of cellobiose octaacetate. | Ensure the complete dissolution of the starting material in the reaction solvent. Optimize the reaction time and temperature; monitor the reaction progress using TLC. |
| Degradation of the product during workup. | Workup should be performed promptly and at low temperatures. Use of a non-aqueous workup is preferred. Ensure all glassware is dry. |
| Insufficient amount of HBr in acetic acid. | Use a fresh, standardized solution of HBr in acetic acid. The stoichiometry of HBr is critical and should be optimized. |
Problem: The product is colored or oily.
| Possible Cause | Suggested Solution |
| Presence of impurities from the starting material. | Use highly pure cellobiose octaacetate. Recrystallize the starting material if necessary. |
| Over-bromination or side reactions. | Control the reaction temperature carefully. Avoid prolonged reaction times. |
| Residual acetic acid or HBr. | Ensure complete removal of the solvent and any residual acid under high vacuum. Co-evaporation with a dry, inert solvent like toluene can be effective. |
Problem: The product is unstable and degrades quickly after synthesis.
| Possible Cause | Suggested Solution |
| Residual moisture or acid from the synthesis. | Ensure the product is thoroughly dried under high vacuum. The use of a drying agent during the final stages of purification can be beneficial. |
| Inadequate storage conditions immediately after isolation. | Immediately store the purified product under anhydrous conditions at low temperature (-20°C) with a stabilizer like calcium carbonate. |
Storage of this compound
Problem: The product has degraded during storage (discoloration, stickiness).
| Possible Cause | Suggested Solution |
| Exposure to moisture. | Store in a desiccator over a strong drying agent (e.g., P₂O₅). Ensure the container is tightly sealed with a high-quality cap. |
| Exposure to acidic conditions. | Add a small amount of anhydrous calcium carbonate to the storage container to act as an acid scavenger. |
| Inappropriate storage temperature. | For long-term storage, use a freezer at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Synthesis of this compound from Cellobiose Octaacetate
This protocol is adapted from a commercial process for the synthesis of α-D-cellobiosyl bromide heptaacetate.[1]
Materials:
-
α-D-Cellobiose octaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane (anhydrous)
-
Glacial acetic acid (anhydrous)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Dissolve α-D-cellobiose octaacetate (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 33% HBr in glacial acetic acid (optimized stoichiometry, typically 1.5-2.0 equivalents of HBr) via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture back to 0°C and carefully pour it into a beaker containing ice-cold water and dichloromethane.
-
Separate the organic layer. Wash the organic layer sequentially with ice-cold water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 30°C.
-
Further dry the resulting white solid under high vacuum for several hours to remove any residual solvent.
-
Store the final product immediately under the recommended storage conditions.
Quality Control: Purity Analysis by ¹H NMR Spectroscopy
Objective: To determine the purity of the synthesized this compound and identify any potential impurities.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.
-
Analyze the spectrum for the characteristic peaks of this compound. The anomeric proton (H-1) of the α-bromide typically appears as a doublet around 6.6 ppm.
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Integrate the peaks corresponding to the product and any identifiable impurities to estimate the purity. Common impurities may include unreacted starting material or hydrolysis products.
Visualizations
References
Technical Support Center: HPLC Analysis of Acetobromocellobiose Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving acetobromocellobiose.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing this compound reaction mixtures?
A1: A reversed-phase (RP) C18 column is the most common and suitable choice for the analysis of acetylated carbohydrates like this compound. The hydrophobicity of the acetyl groups allows for good retention and separation on a non-polar stationary phase.
Q2: What detection method is appropriate for this compound and its products?
A2: this compound and related acetylated sugars lack a strong chromophore, making UV detection challenging at standard wavelengths (e.g., 254 nm). However, they exhibit some absorbance at lower UV wavelengths (around 200-220 nm). A more universal detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), is often preferred for better sensitivity and is compatible with the typical mobile phases used for this analysis.
Q3: How should I prepare my reaction mixture for HPLC analysis?
A3: To ensure the longevity of your HPLC column and obtain accurate results, proper sample preparation is crucial. A small aliquot of the reaction mixture should be quenched (e.g., with a weak base like aqueous sodium bicarbonate if the reaction is acid-catalyzed), then diluted with the initial mobile phase composition. It is critical to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Q4: I am observing peak splitting for my starting material. What could be the cause?
A4: Peak splitting for this compound is often due to the presence of α and β anomers, which can sometimes be separated under specific HPLC conditions.[1] Other potential causes include column degradation, a blocked column frit, or an injection solvent that is too strong compared to the mobile phase.[2]
Q5: How can I confirm the identity of the peaks in my chromatogram?
A5: The most reliable method for peak identification is to inject pure standards of your starting material (this compound) and expected product. If standards are unavailable, techniques such as HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify peaks based on their mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., air bubble in the syringe, clogged injector).2. Detector is off or not properly configured.3. Sample concentration is too low.4. Incorrect mobile phase composition. | 1. Purge the injector and ensure the sample loop is completely filled.2. Check detector settings and lamp status (if applicable).3. Concentrate the sample or inject a larger volume.4. Verify the mobile phase preparation and composition. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., exposed silanol groups).2. Column overload.3. Sample solvent incompatible with the mobile phase. | 1. Use a mobile phase with a slightly lower pH (if compatible with the analytes) or switch to an end-capped column.2. Dilute the sample.3. Dissolve the sample in the initial mobile phase. |
| Poor Resolution Between Peaks | 1. Sub-optimal mobile phase composition or gradient.2. Column is degrading.3. Flow rate is too high. | 1. Adjust the gradient steepness or the ratio of organic solvent to water.2. Replace the column.3. Reduce the flow rate. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. Fluctuations in column temperature.4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate mixing.2. Increase the column equilibration time between runs.3. Use a column oven to maintain a constant temperature.4. Check the pump for leaks and ensure consistent flow. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Precipitated buffer in the mobile phase.3. Particulate matter from the sample. | 1. Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Back-flush the column if necessary.2. Ensure the buffer is fully dissolved in the mobile phase.3. Always filter samples before injection. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from a previous injection.2. Carryover from the autosampler. | 1. Use high-purity HPLC-grade solvents.2. Run a blank gradient to wash the column.3. Implement a needle wash step in the autosampler method. |
Experimental Protocol: HPLC Monitoring of a Glycosylation Reaction
This protocol provides a general method for monitoring the consumption of this compound and the formation of a glycosidic product.
1. Instrumentation and Materials:
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HPLC system with a gradient pump, autosampler, column oven, and a UV or RI detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
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Syringe filters (0.22 µm or 0.45 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or RI |
Table 2: Example Gradient Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
4. Sample Preparation:
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At desired time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a suitable quenching agent (if necessary) and a larger volume of the initial mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
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Vortex the diluted sample.
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis:
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Integrate the peak areas of the starting material (this compound) and the product(s).
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Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
Table 3: Hypothetical Retention Times
| Compound | Expected Retention Time (min) |
| Product (Glycoside) | 8-12 |
| This compound | 15-18 |
| Byproduct (e.g., Glycal) | 12-15 |
Note: These are example retention times and will vary depending on the exact column, system, and specific product structure.
Visualizations
References
Technical Support Center: Alpha-Selectivity in Acetobromocellobiose Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the alpha-selectivity of glycosylation reactions using acetobromocellobiose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-cellobiosides from this compound.
| Problem | Potential Cause | Suggested Solution |
| Reaction yields exclusively or predominantly the β-glycoside. | The 2-O-acetyl group on the reducing end of this compound is a "participating group," which actively assists in the formation of the 1,2-trans (β) anomer via a stable dioxolanium ion intermediate.[1] This is the most common outcome in standard Koenigs-Knorr reaction conditions. | To favor the α-anomer, conditions that promote in situ anomerization of the glycosyl bromide from the more stable β-anomer to the more reactive α-anomer should be employed. This can be achieved through "halide ion catalysis," where a soluble halide salt (e.g., tetrabutylammonium bromide) is added to the reaction mixture.[2][3][4] |
| Low or no reaction conversion. | The promoter may be inactive or moisture may be present in the reaction. | Use freshly prepared and properly stored promoters like silver carbonate or silver oxide.[1][5] Ensure all glassware is oven-dried and solvents are anhydrous, as moisture can deactivate the promoter and hydrolyze the glycosyl bromide.[6] |
| Formation of orthoester byproducts. | This is a common side reaction, particularly with participating groups at C2. | The use of certain promoters and reaction conditions can minimize orthoester formation. Careful monitoring of the reaction and purification by chromatography is essential. |
| Variability in α/β ratio between experiments. | The stereochemical outcome is highly sensitive to reaction parameters such as temperature, solvent, and acceptor concentration. | Maintain strict control over reaction conditions. Lower temperatures often favor the thermodynamically more stable anomer.[6] The choice of solvent is critical; ethereal solvents can sometimes favor α-selectivity.[7] Higher acceptor concentrations may favor β-selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to synthesize α-glycosides from this compound?
A1: The primary challenge is the "neighboring group participation" of the acetyl group at the C2 position of the reducing glucose unit.[1] This group forms a stable cyclic intermediate (a dioxolanium ion) that blocks the α-face of the anomeric carbon. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the formation of the 1,2-trans-glycoside, which is the β-anomer for glucose-based donors.[1]
Q2: What is the "halide ion catalysis" and how does it promote α-selectivity?
A2: Halide ion catalysis is a technique used to promote the formation of the 1,2-cis (α) glycoside from a donor with a participating group at C2.[2][3][4] It involves the addition of a soluble halide salt, such as tetrabutylammonium bromide (TBAB), to the reaction. This salt facilitates the equilibrium between the more stable but less reactive β-glycosyl bromide and the less stable but more reactive α-glycosyl bromide. The α-bromide then reacts with the acceptor to form the α-glycoside.
Q3: What is the role of the solvent in controlling the stereoselectivity?
A3: The solvent plays a crucial role in stabilizing the intermediates of the glycosylation reaction. Ethereal solvents, for example, are known to favor α-selectivity in some cases.[7] The choice of solvent can influence the position of the equilibrium between the α- and β-glycosyl bromides and the nature of the ion pairs formed during the reaction, thereby affecting the final α/β ratio.
Q4: Can the choice of promoter influence the α/β ratio?
A4: Yes, the promoter is a key factor. Different promoters, such as various silver or mercury salts, can lead to different stereochemical outcomes.[1][5] For instance, cooperative catalysis using a silver salt and a Lewis acid like triflic acid has been shown to influence stereoselectivity, though optimization is often required.[7]
Q5: Are there alternative strategies if I cannot achieve the desired α-selectivity with this compound?
A5: If achieving high α-selectivity with this compound proves too challenging, you might consider modifying your synthetic strategy. One approach is to start with a cellobiose derivative that has a "non-participating" protecting group, such as a benzyl ether, at the 2-O-position of the reducing glucose unit. Ether protecting groups do not provide anchimeric assistance, which prevents the formation of the dioxolanium ion intermediate and allows for a mixture of α and β anomers, from which the α-anomer can often be favored through careful choice of reaction conditions.[1]
Data Presentation
The following tables summarize the influence of various factors on the stereoselectivity of glycosylation reactions. Note that data for this compound is limited in the literature; therefore, data for analogous glycosyl donors are included for guidance.
Table 1: Effect of Promoter and Additives on α-Galactosylation [7]
| Entry | Donor | Acceptor | Promoter/Additive | α/β Ratio | Yield (%) |
| 1 | Galactosyl Bromide | 3 | Ag₂O / TfOH | 5.0:1 | 72 |
| 2 | Galactosyl Bromide | 3 | Ag₂O / TfOH | 11:1 | 82 |
| 3 | Galactosyl Bromide | 5 | Ag₂SO₄ / TfOH | >20:1 | 91 |
| 4 | Galactosyl Bromide | 6 | Ag₂SO₄ / TfOH | >20:1 | 73 |
| 5 | Galactosyl Bromide | 7 | Ag₂SO₄ / TfOH | >20:1 | 49 |
Conditions were optimized for each reaction, including temperature and stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for Halide Ion-Catalyzed α-Glycosylation
This protocol is a general guideline for achieving α-selectivity using the in situ anomerization approach with a 2-O-acylated glycosyl bromide like this compound.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (alcohol)
-
Tetrabutylammonium bromide (TBAB)
-
Silver(I) carbonate (Ag₂CO₃) or another suitable promoter
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of the glycosyl acceptor (1.0 eq.), tetrabutylammonium bromide (1.5 eq.), and freshly activated powdered 4 Å molecular sieves in anhydrous DCM at room temperature, add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Stir the mixture for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the promoter (e.g., silver carbonate, 2.0 eq.) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the α-glycoside.
Note: The optimal temperature, solvent, and promoter may vary depending on the specific glycosyl acceptor used. These conditions should be optimized for each specific reaction.
Visualizations
Caption: Figure 1. Competing Pathways in this compound Glycosylation
Caption: Figure 2. Experimental Workflow for α-Glycosylation
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective preparation of alkyl glycosides of 2-acetamido-2-deoxy-alpha-D-glucopyranose by nonclassical halide-ion catalysis and synthesis and NMR spectroscopy of alpha-D-Gal p-(1-->3)-alpha-D-Glc pNAc-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Stereocontrolled α-Galactosylation under Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the instability of Acetobromocellobiose in the presence of nucleophiles
Welcome to the technical support center for Acetobromocellobiose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this compound, particularly in the presence of nucleophiles during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in glycosylation?
This compound (α-acetobromocellobiose) is a glycosyl halide, specifically a bromide derivative of cellobiose where the hydroxyl groups are protected as acetates. It serves as a glycosyl donor in the synthesis of glycosides and oligosaccharides. The bromine at the anomeric carbon (C1) acts as a leaving group, allowing for the formation of a new glycosidic bond with a nucleophilic acceptor, typically an alcohol. This process is central to the widely used Koenigs-Knorr reaction and its modifications.[1] The acetate protecting groups at other positions, particularly at C2, play a crucial role in influencing the stereochemical outcome of the glycosylation reaction through neighboring group participation, generally favoring the formation of 1,2-trans glycosides.[1]
Q2: What makes this compound unstable in the presence of nucleophiles?
The instability of this compound arises from the reactivity of the anomeric carbon-bromine bond. In the presence of a promoter (often a heavy metal salt like silver carbonate or cadmium carbonate), the bromide is abstracted, leading to the formation of a highly reactive oxocarbenium ion intermediate.[1] This intermediate is susceptible to attack by various nucleophiles present in the reaction mixture. While the intended reaction is with the desired alcohol acceptor, side reactions can occur with other nucleophilic species, or the intermediate can undergo rearrangement or elimination, leading to degradation of the glycosyl donor and the formation of undesired byproducts. The presence of moisture can also lead to hydrolysis of the glycosyl bromide.
Q3: What are the common side products observed during glycosylation reactions with this compound?
While specific side products for this compound are not extensively detailed in the provided literature, common side reactions with similar glycosyl halides in Koenigs-Knorr type reactions include:
-
Orthoester Formation: The participating acetate group at C2 can trap the oxocarbenium ion intermediate, leading to the formation of a stable 1,2-orthoester. This is a common byproduct that reduces the yield of the desired glycoside.
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Glycal Formation: Elimination of HBr can lead to the formation of a glycal, an unsaturated carbohydrate derivative.
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Hydrolysis Products: If stringent anhydrous conditions are not maintained, this compound can react with water to form the corresponding hemiacetal (free sugar), which is inactive as a glycosyl donor under these conditions.
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Products from Reaction with the Promoter Anion: The counter-ion of the metal salt promoter (e.g., carbonate) can sometimes act as a nucleophile.
Q4: How does the choice of nucleophile (acceptor) affect the stability and outcome of the reaction?
The reactivity of the nucleophilic acceptor is a critical factor. Highly reactive primary alcohols will generally react faster with the activated glycosyl donor, potentially leading to higher yields. Less reactive secondary or tertiary alcohols may require more forcing conditions (higher temperatures, more reactive promoters), which can also increase the rate of decomposition of the this compound.[2][3] Steric hindrance around the nucleophilic hydroxyl group of the acceptor can also slow down the desired reaction, allowing more time for side reactions to occur.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Glycoside | 1. Decomposition of this compound: The glycosyl donor is degrading before it can react with the acceptor. 2. Inactive Promoter: The silver or other metal salt promoter is old, has been exposed to light, or is of poor quality. 3. Presence of Water: Moisture in the reaction leads to hydrolysis of the glycosyl donor. 4. Low Reactivity of Acceptor: The alcohol nucleophile is sterically hindered or electronically deactivated. | 1. Use fresh this compound. Add the donor slowly to the reaction mixture containing the acceptor and promoter. Consider conducting the reaction at a lower temperature to minimize decomposition. 2. Use freshly prepared or properly stored silver carbonate, protected from light. Consider alternative promoters like cadmium carbonate or silver triflate.[1][2][3] 3. Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves is a common practice to scavenge any residual moisture.[4] 4. Increase the reaction time or temperature cautiously. Use a more reactive promoter system. Increase the equivalents of the glycosyl donor. |
| Formation of Multiple Products/Difficult Purification | 1. Formation of Anomers (α and β Glycosides): Lack of stereocontrol in the reaction. 2. Formation of Side Products: Orthoesters, elimination products, or products from partial deacetylation are being formed. | 1. The acetyl group at C-2 should promote the formation of the 1,2-trans (β) glycoside.[1] Ensure the reaction conditions favor this pathway. The choice of solvent can influence stereoselectivity. 2. To address partial deacetylation, a "glycosylation-reacetylation" protocol can be employed. After the glycosylation step, acetic anhydride and a base (e.g., pyridine) are added to the reaction mixture to re-acetylate any partially deprotected products, simplifying purification.[5] To minimize orthoester formation, consider solvent effects or different promoter systems. |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient Promoter: The amount of promoter is not enough to activate all of the glycosyl donor. 2. Deactivation of Promoter: The promoter is being consumed by side reactions or impurities. 3. Equilibrium: The reaction may have reached a state of equilibrium. | 1. Increase the equivalents of the promoter. 2. Ensure high purity of all reagents and solvents. 3. Monitor the reaction by TLC. If it stalls, consider adding a second portion of the promoter. |
Quantitative Data Summary
The following table summarizes reported yields for Koenigs-Knorr type reactions using peracetylated glycosyl bromides with alcohol acceptors under various conditions. While not all data is for this compound specifically, it provides a useful comparison of different promoters and reaction conditions.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | cis-2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 61.6 | [2] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | cis-2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 61.8 | [2] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | trans-2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 83.6 | [2] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | trans-2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 73.7 | [2] |
Experimental Protocols
Key Experiment: Koenigs-Knorr Glycosylation of a Primary Alcohol with this compound
This protocol is a representative procedure for the glycosylation of a primary alcohol using this compound, with measures taken to minimize its degradation.
Materials:
-
This compound
-
Primary alcohol acceptor
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Silver (I) Carbonate (Ag₂CO₃), freshly prepared or stored protected from light
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated Molecular Sieves (4Å)
-
Celite®
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Oven-dry all glassware and allow to cool under an inert atmosphere.
-
To a round-bottom flask, add the primary alcohol acceptor (1.0 equivalent) and activated 4Å molecular sieves.
-
Dissolve the contents in anhydrous dichloromethane under an inert atmosphere. Stir the mixture for 30 minutes at room temperature to ensure a dry environment.
-
-
Reaction Setup:
-
Add fresh silver carbonate (2.0 equivalents) to the stirred mixture.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the this compound solution to the reaction mixture at room temperature over a period of 15-20 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by filtering the mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cellobioside product.
-
Visualizations
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Removal of silver salts and byproducts from Acetobromocellobiose reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of silver salts and byproducts from Acetobromocellobiose reactions, particularly in the context of Koenigs-Knorr glycosylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental work-up and purification stages.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Persistent Cloudiness after Filtration | Why is my reaction mixture still cloudy after filtering off the silver salts? | - Fine particles of silver salts passing through the filter paper.- Formation of a colloidal suspension of silver salts. | - Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).- Consider using a pad of Celite® or diatomaceous earth over the filter paper to improve filtration of fine particles.- Centrifuge the mixture to pellet the fine particles before decanting and filtering the supernatant. |
| Low Product Yield | My final product yield is significantly lower than expected. What could be the reason? | - Incomplete reaction.- Hydrolysis of the this compound donor.- Product loss during filtration and washing of the silver salts.- Inefficient extraction or chromatographic separation. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.[1]- Ensure strictly anhydrous reaction conditions to prevent hydrolysis of the glycosyl donor.- Wash the filtered silver salts thoroughly with a suitable solvent (e.g., acetone or dichloromethane) to recover adsorbed product.[2]- Optimize the solvent system for extraction and column chromatography. |
| Product Contaminated with Silver | My purified product shows signs of silver contamination in analytical tests (e.g., NMR, Mass Spectrometry). How can I remove it? | - Incomplete removal of silver salts during filtration.- Co-precipitation of the product with silver salts. | - Re-dissolve the product in a suitable organic solvent and re-filter through a fine porosity filter or a Celite® pad.- Wash the organic solution with a dilute aqueous solution of a non-interfering salt (e.g., sodium chloride) to precipitate silver ions as silver chloride, followed by separation of the organic layer, drying, and solvent evaporation. Caution: This may not be suitable for all products. |
| Presence of Multiple Spots on TLC | My TLC plate shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I remove them? | - Unreacted this compound or alcohol acceptor.- Hydrolyzed glycosyl donor.- Formation of orthoester byproducts. | - Carefully perform column chromatography with an optimized solvent gradient to separate the desired product from impurities.[1][3][4]- The hydrolyzed donor is often more polar and can be separated by silica gel chromatography.- Orthoesters can sometimes be converted to the desired glycoside under acidic conditions, but this should be approached with caution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of silver salts like silver carbonate or silver oxide in the this compound reaction?
A1: In the Koenigs-Knorr reaction, silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), act as promoters.[2][5] Their main function is to activate the glycosyl halide (this compound) by coordinating with the anomeric bromine atom, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[2] This intermediate is then attacked by the alcohol acceptor to form the desired glycosidic bond.
Q2: What are the main byproducts I should expect in my this compound reaction?
A2: The primary inorganic byproduct is the silver halide salt (e.g., silver bromide), which is insoluble in most organic solvents.[2] Organic byproducts can include unreacted starting materials (this compound and the alcohol acceptor), the hydrolysis product of this compound if moisture is present, and potentially orthoester isomers, depending on the reaction conditions and the nature of the alcohol acceptor.
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation byproducts that may occur with prolonged reaction times.
Q4: Are there any alternatives to silver salts for promoting the glycosylation reaction?
A4: Yes, various other heavy metal salts have been used as promoters in Koenigs-Knorr type reactions, including mercury(II) salts (e.g., mercuric bromide/mercuric oxide, mercuric cyanide) and cadmium carbonate.[1][2][5] However, due to the toxicity of these alternatives, silver salts are often preferred. More modern glycosylation methods may also utilize other promoters, such as Lewis acids.[6]
Q5: Can residual silver salts in my final product affect its stability or further reactions?
A5: Yes, residual silver salts can potentially interfere with subsequent reactions by acting as unintended catalysts or by reacting with other reagents. They can also affect the accuracy of analytical characterization, for instance, by interfering with NMR and mass spectrometry analysis.[7][8] Furthermore, some silver salts are light-sensitive and could lead to the gradual darkening and potential degradation of your product upon storage.
Data Presentation
The following table provides representative yields for Koenigs-Knorr glycosylation reactions employing different work-up and purification strategies. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Purification Strategy | Typical Reported Yield Range | Purity Assessment | Reference |
| Filtration and direct crystallization | 60-80% | Melting point, NMR | [3] |
| Filtration followed by silica gel column chromatography | 50-95% | TLC, NMR, HPLC | [1] |
| Aqueous work-up followed by chromatography | 65-85% | NMR, Mass Spectrometry | [6] |
Experimental Protocols
Detailed Protocol for Removal of Silver Salts and Byproducts
This protocol outlines a standard work-up and purification procedure for a Koenigs-Knorr reaction involving this compound.
1. Filtration of Silver Salts:
-
Upon completion of the reaction (as monitored by TLC), dilute the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate, to reduce its viscosity.
-
Set up a filtration apparatus using a Büchner funnel with a filter paper of appropriate porosity. For very fine precipitates, a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick should be placed over the filter paper.
-
Wet the Celite® pad with the reaction solvent before filtration.
-
Carefully pour the reaction mixture onto the filter bed and apply gentle suction.
-
Wash the reaction flask with fresh solvent and pour the washings through the filter to ensure all the product is collected.
-
Wash the collected silver salt cake on the filter paper multiple times with the solvent to recover any adsorbed product.[2] Combine all the filtrates.
2. Aqueous Work-up (Optional):
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Transfer the combined filtrate to a separatory funnel.
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts) and then with brine (saturated aqueous sodium chloride).
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
3. Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with an appropriate non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolve the crude product from step 2 in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.[4]
Mandatory Visualization
Caption: Experimental workflow for a Koenigs-Knorr reaction.
References
- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Influence of solvent on the stereochemical outcome of Acetobromocellobiose glycosylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols regarding the influence of solvents on the stereochemical outcome of acetobromocellobiose glycosylation.
Introduction
The stereoselective formation of glycosidic bonds is a critical and often challenging step in the synthesis of oligosaccharides and glycoconjugates. The glycosylation of this compound, a common glycosyl donor, is no exception. The choice of solvent is a crucial parameter that significantly influences the ratio of α- and β-glycosidic linkages in the product. This is primarily due to the solvent's role in stabilizing reaction intermediates and influencing the reaction mechanism, which can range from a direct SN2 displacement to an SN1-type reaction involving an oxocarbenium ion intermediate. Understanding and controlling these solvent effects is paramount for achieving the desired stereochemical outcome in your glycosylation reactions.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the glycosylation of this compound.
Question 1: My glycosylation reaction with this compound is resulting in a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer: Improving stereoselectivity often involves optimizing your reaction conditions, with the solvent playing a pivotal role.
-
For preferential formation of the β-anomer (1,2-trans-glycoside): The presence of a participating group at the C-2 position of the glycosyl donor, such as an acetyl group in this compound, generally directs the formation of the 1,2-trans product (β-glycoside) through neighboring group participation.[1] To favor this outcome, solvents like dichloromethane (CH₂Cl₂) are often employed.[2]
-
For preferential formation of the α-anomer (1,2-cis-glycoside): Achieving high α-selectivity can be more challenging. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of α-glycosides.[3][4] This is often attributed to the solvent's ability to act as a temporary nucleophile, leading to an SN2-like displacement that results in the α-product.[2]
Question 2: I am observing low yields in my glycosylation reaction. What are the possible causes and solutions?
Answer: Low yields can stem from several factors:
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of molecular sieves is also recommended to scavenge any residual water.
-
Promoter/Activator Inactivity: The choice and activity of the promoter (e.g., silver salts, mercury salts) are critical. Ensure your promoter is fresh and handled under anhydrous conditions. The amount of promoter can also affect the outcome; for instance, excess silver triflate (AgOTf) can sometimes lead to lower stereochemical control.[2]
-
Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. Lowering the temperature can sometimes improve selectivity.[3]
-
Donor/Acceptor Reactivity: The reactivity of both the this compound donor and the glycosyl acceptor plays a role. If the acceptor is sterically hindered or has low nucleophilicity, the reaction may be sluggish.
Question 3: I am trying to synthesize an α-glycoside using diethyl ether, but I am still getting a significant amount of the β-anomer. What can I do?
Answer: While diethyl ether favors α-glycoside formation, other factors can influence the outcome. Consider the following:
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Solvent Purity: Ensure you are using a high-purity, anhydrous grade of diethyl ether.
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Reaction Concentration: In some cases, more dilute conditions in diethyl ether can enhance α-selectivity.[3]
-
Promoter System: The choice of promoter can influence the α/β ratio. Experiment with different silver or mercury salts if applicable to your specific reaction.
-
Temperature: Running the reaction at a lower temperature might further favor the kinetic α-product.
Question 4: What is the role of a "participating solvent" versus a "non-participating solvent"?
Answer:
-
Participating Solvents: These are solvents that can act as a nucleophile during the reaction. Ethereal solvents like diethyl ether and THF are considered participating solvents. They can attack the anomeric center to form a transient intermediate, which is then displaced by the glycosyl acceptor, often leading to α-glycosides.[4] Nitrile solvents like acetonitrile can also participate to form a nitrilium-ion intermediate, which typically leads to the formation of β-glycosides.
-
Non-participating Solvents: These solvents, such as dichloromethane (DCM) and toluene, do not act as nucleophiles. In these solvents, the reaction mechanism is more dependent on other factors like the inherent reactivity of the donor and acceptor, and the presence of neighboring participating groups.
Data Presentation
The following tables summarize the influence of the solvent on the stereochemical outcome of glycosylation reactions. While specific data for this compound is limited in readily available literature, the trends observed with similar glycosyl donors are presented here and are generally applicable.
Table 1: General Influence of Solvent on Glycosylation Stereoselectivity
| Solvent Class | Typical Solvents | Predominant Stereochemical Outcome |
| Ethereal | Diethyl ether (Et₂O), Tetrahydrofuran (THF), Dioxane | α-Glycoside (1,2-cis)[3][4] |
| Halogenated | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane | β-Glycoside (1,2-trans)[2] |
| Nitrile | Acetonitrile (MeCN) | β-Glycoside (1,2-trans) |
| Aromatic | Toluene, Benzene | Generally favors α-glycosides, but can be substrate-dependent |
Table 2: Quantitative Examples of Solvent Effects on α/β Ratio in Glycosylation
The following data is derived from studies on glycosyl donors with non-participating groups at C-2, which highlights the direct influence of the solvent. With a C-2 acetyl group as in this compound, a stronger preference for the β-product is generally expected, but the solvent can still modulate this selectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Diethyl Ether | 6:1 | [3] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Diethyl Ether (dilute) | 10:1 | [3] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Dichloromethane | 1:8 | [2] |
Experimental Protocols
The following are generalized experimental protocols for achieving α- and β-selective glycosylation of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for β-Selective Glycosylation (in Dichloromethane)
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Preparation:
-
Oven-dry all glassware and allow to cool under a stream of dry argon or nitrogen.
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Add the solution of this compound to the acceptor solution at room temperature under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
-
Initiation:
-
Add the promoter (e.g., silver carbonate (2.0 equivalents) or another suitable silver or mercury salt) to the cooled reaction mixture in one portion.
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to isolate the desired β-glycoside.
-
Protocol 2: General Procedure for α-Selective Glycosylation (in Diethyl Ether)
-
Preparation:
-
Follow the same rigorous drying procedures as in Protocol 1.
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous diethyl ether (Et₂O).
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous Et₂O.
-
Add the solution of this compound to the acceptor solution at room temperature under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -40 °C or -78 °C).
-
-
Initiation:
-
Add the promoter (e.g., silver triflate (1.1 equivalents)) to the cooled reaction mixture.
-
Stir the reaction mixture at the low temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC. The reaction may be significantly slower in Et₂O at low temperatures.
-
Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Allow the mixture to warm to room temperature and then filter through Celite.
-
Wash the Celite pad with Et₂O.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to isolate the desired α-glycoside.
-
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the glycosylation of this compound.
Caption: Mechanistic pathways in this compound glycosylation.
Caption: General experimental workflow for glycosylation.
References
Validation & Comparative
A Comparative Guide to Glycosyl Donors: Acetobromocellobiose vs. Glycosyl Triflates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical determinant for the success of complex oligosaccharide synthesis. The reactivity, stability, and stereoselectivity of the donor profoundly influence the efficiency and outcome of glycosylation reactions. This guide provides an objective comparison of two prominent classes of glycosyl donors: the classical acetobromocellobiose, typically employed in Koenigs-Knorr type reactions, and the highly reactive glycosyl triflates. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison: A Quantitative Overview
The efficacy of a glycosyl donor is primarily evaluated by the yield and stereoselectivity of the glycosylation reaction. The following table summarizes representative data for this compound and glycosyl triflates under various reaction conditions. It is important to note that direct comparative studies are scarce, and the presented data is a compilation from different studies to highlight general trends.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| This compound | Cyclohexanol | Ag₂O | CH₂Cl₂ | RT | 4 | 90 | 1,2-trans |
| (Koenigs-Knorr) | Methyl α-L-fucopyranoside | Ag₂O, I₂ | CH₃CN | RT | 4 | 90 | - |
| Racemic 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | Toluene | Reflux | - | 50-60 | β-only | |
| Glycosyl Triflates | Ethanol | Tf₂O/Ph₂SO | CH₂Cl₂ | -78 | < 1 | >95 | 1:1.5 |
| 2-Fluoroethanol | Tf₂O/Ph₂SO | CH₂Cl₂ | -78 | < 1 | >95 | 1:3 | |
| Trifluoroethanol | Tf₂O/Ph₂SO | CH₂Cl₂ | -78 | < 1 | >95 | >20:1 | |
| Hexafluoroisopropanol | Tf₂O/Ph₂SO | CH₂Cl₂ | -78 | < 1 | >95 | >20:1 |
Note: The stereochemical outcome for this compound is largely dictated by the participating acetyl group at the C-2 position, leading to the formation of the 1,2-trans glycosidic linkage. In contrast, the stereoselectivity of glycosyl triflates is highly dependent on the nucleophilicity of the glycosyl acceptor.
Mechanistic Insights and Reaction Pathways
The divergent stereochemical outcomes of this compound and glycosyl triflates can be attributed to their distinct reaction mechanisms.
Caption: Reaction pathways for Koenigs-Knorr and glycosyl triflate glycosylations.
Experimental Protocols
General Glycosylation Workflow
The following diagram illustrates a generalized workflow applicable to both glycosylation methods, from starting materials to the final product.
Caption: General workflow for a chemical glycosylation reaction.
Protocol 1: Koenigs-Knorr Glycosylation using this compound
This protocol is a classic method for the formation of 1,2-trans-glycosidic linkages.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (with a free hydroxyl group)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃) as promoter
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene as solvent
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the glycosyl acceptor in anhydrous solvent under an inert atmosphere, add freshly activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the promoter (e.g., Ag₂O, 2-3 equivalents).
-
Add a solution of this compound (1.2-1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Glycosylation using in situ Generated Glycosyl Triflates
This method is highly effective for a wide range of acceptors and allows for the modulation of stereoselectivity. Glycosyl triflates are typically generated in situ from stable precursors like thioglycosides or glycosyl sulfoxides due to their high reactivity.
Materials:
-
Glycosyl donor precursor (e.g., a thioglycoside or glycosyl sulfoxide)
-
Glycosyl acceptor
-
Triflic anhydride (Tf₂O) as the activator
-
A non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor precursor and the non-nucleophilic base in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add triflic anhydride dropwise to the cooled solution. Stir for 10-15 minutes to ensure the formation of the glycosyl triflate.
-
Add a solution of the glycosyl acceptor in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C, monitoring by TLC. Reaction times are typically short, ranging from a few minutes to an hour.
-
Quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
Both this compound and glycosyl triflates are valuable glycosyl donors in carbohydrate chemistry, each with its distinct advantages and disadvantages.
-
This compound , utilized in the robust Koenigs-Knorr reaction, is particularly reliable for the synthesis of 1,2-trans-glycosides due to neighboring group participation from the C-2 acetate. The reactions are generally straightforward to perform, though they may require stoichiometric amounts of heavy metal promoters.
-
Glycosyl triflates are significantly more reactive, leading to very short reaction times and high yields, often at low temperatures. A key advantage is the ability to modulate the stereochemical outcome from 1,2-trans to 1,2-cis by tuning the reactivity of the glycosyl acceptor. However, their high reactivity necessitates careful handling and anhydrous conditions, as they are sensitive to moisture.
The choice between these two classes of donors will ultimately depend on the specific synthetic target, the desired stereochemistry, and the functional group tolerance of the substrates involved. For the predictable synthesis of 1,2-trans linkages, the classical Koenigs-Knorr approach with this compound remains a powerful tool. For more complex targets requiring access to both anomers or for reactions with less reactive acceptors, the high reactivity of glycosyl triflates offers a distinct advantage.
A Head-to-Head Comparison: Acetobromocellobiose vs. Thioglycosides for Complex Carbohydrate Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of complex carbohydrate synthesis, the choice of glycosyl donor is a critical decision that significantly impacts reaction efficiency, stereoselectivity, and overall success. This guide provides an objective comparison of two prominent glycosyl donors: acetobromocellobiose, a classic glycosyl halide, and thioglycosides, a versatile and widely used class of donors.
This comparison delves into their performance, supported by experimental data, to empower informed decisions in the synthesis of oligosaccharides and glycoconjugates. We will explore their relative reactivity, stability, the stereochemical outcomes of their glycosylation reactions, and provide detailed experimental protocols for their use.
At a Glance: Key Performance Metrics
The selection of a glycosyl donor hinges on a balance of reactivity, stability, and the desired stereochemical outcome. The following table summarizes the key quantitative data for this compound and thioglycosides, compiled from various glycosylation reactions.
| Feature | This compound (Glycosyl Halide) | Thioglycosides |
| Typical Yield | 60-90% | 70-95% |
| Reaction Time | Minutes to several hours | Minutes to a few hours |
| Stereoselectivity | Highly dependent on neighboring groups (e.g., C2-acetoxy group directs 1,2-trans products) | Controllable by protecting groups ("armed" vs. "disarmed"), promoters, and temperature |
| Stability | Moisture-sensitive, requires anhydrous conditions; can anomerize | Generally stable to a wide range of reaction conditions, allowing for orthogonal strategies |
| Promoter/Activator | Heavy metal salts (e.g., Ag₂CO₃, AgOTf, Hg(CN)₂) | Thiophilic promoters (e.g., NIS/TfOH, DMTST, BSP/Tf₂O) |
Delving Deeper: A Comparative Analysis
Reactivity and Stability: A Balancing Act
This compound , as a glycosyl bromide, is a highly reactive glycosyl donor. This high reactivity, a hallmark of the Koenigs-Knorr reaction, can lead to rapid glycosidic bond formation.[1] However, this reactivity comes at the cost of stability. Glycosyl halides are notoriously sensitive to moisture and require strictly anhydrous reaction conditions to prevent hydrolysis of the donor.[2] Furthermore, they can be prone to anomerization.
Thioglycosides , on the other hand, offer a superior balance of reactivity and stability.[3] They are generally stable compounds with a long shelf-life, compatible with a wide array of protecting group manipulations, making them ideal for multi-step syntheses of complex oligosaccharides.[4] Their activation requires specific thiophilic promoters, which allows for their use in orthogonal glycosylation strategies where different glycosyl donors can be selectively activated in the presence of others.[5]
The reactivity of thioglycosides can be finely tuned through the "armed-disarmed" strategy. Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are more reactive, while those with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive. This principle allows for the chemoselective glycosylation of a more reactive "armed" donor in the presence of a less reactive "disarmed" acceptor.[6]
Stereoselectivity: Directing the Glycosidic Bond
The stereochemical outcome of a glycosylation reaction is of paramount importance.
With This compound , the stereoselectivity is often dictated by the nature of the protecting group at the C2 position. The presence of a participating group, such as an acetate at C2, leads to the formation of a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric center, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage.[1] This is a reliable method for achieving this specific stereochemistry.
Thioglycosides offer greater versatility in controlling stereoselectivity. While the C2-participating group strategy is also applicable to thioglycosides to afford 1,2-trans products, the formation of 1,2-cis linkages is also achievable.[7] The stereochemical outcome can be influenced by a combination of factors including the protecting groups on the donor ("armed" donors often favor α-glycosides), the choice of promoter system, the solvent, and the reaction temperature.[4][6] For instance, the use of NIS/TfOH as a promoter system for thioglycosides is a widely adopted method, with the stereoselectivity being tunable based on the substrate and reaction conditions.[6]
Experimental Protocols
Glycosylation using this compound (Koenigs-Knorr Reaction)
This protocol is a generalized procedure for a Koenigs-Knorr glycosylation.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Silver carbonate (Ag₂CO₃) or Silver triflate (AgOTf) (promoter)
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor in anhydrous DCM.
-
In a separate flame-dried flask, dissolve the this compound in anhydrous DCM.
-
Add the this compound solution to the acceptor solution at room temperature.
-
Add the silver salt promoter (e.g., Ag₂CO₃) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by filtering off the silver salts through a pad of Celite.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
Glycosylation using a Thioglycoside Donor (NIS/TfOH Activation)
This protocol outlines a common procedure for activating a thioglycoside donor.[8]
Materials:
-
Thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried, two-necked round-bottom flask containing activated molecular sieves, add the thioglycoside donor and the glycosyl acceptor under an inert atmosphere.[8]
-
Dissolve the reactants in anhydrous DCM and stir the mixture at the desired starting temperature (e.g., -40 °C).[8]
-
Add NIS to the reaction mixture and stir for a few minutes.[8]
-
Add a catalytic amount of TfOH to the mixture.[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Visualizing the Mechanisms
To better understand the distinct activation pathways of these two glycosyl donors, the following diagrams illustrate the key intermediates and transformations.
Caption: Activation of this compound via the Koenigs-Knorr reaction.
Caption: Activation of a thioglycoside donor using NIS/TfOH.
Conclusion
Both this compound and thioglycosides are valuable tools in the synthesis of complex carbohydrates, each with its own set of advantages and disadvantages.
This compound , representing the class of glycosyl halides, is a powerful, highly reactive donor that, through the Koenigs-Knorr reaction, provides a reliable route to 1,2-trans-glycosides. Its primary drawbacks are its moisture sensitivity and the use of heavy metal promoters.
Thioglycosides have emerged as a more versatile and user-friendly class of glycosyl donors. Their stability, coupled with the ability to fine-tune their reactivity and control stereoselectivity through a variety of activating systems and protecting group strategies, makes them a preferred choice for the construction of complex, multi-unit oligosaccharides. The development of orthogonal glycosylation strategies heavily relies on the unique properties of thioglycosides.
Ultimately, the choice between this compound and a thioglycoside donor will depend on the specific synthetic target, the desired stereochemistry, the scale of the reaction, and the overall synthetic strategy. For a straightforward synthesis of a 1,2-trans-linked disaccharide, this compound may be a suitable option. However, for more complex, multi-step syntheses requiring high stability, tunable reactivity, and versatile stereochemical control, thioglycosides often prove to be the superior choice. This guide provides the foundational knowledge to make that critical decision with confidence.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of the anomeric configuration of cellobiosides synthesized from Acetobromocellobiose using NMR
For researchers, scientists, and drug development professionals engaged in the synthesis of glycosidic compounds, the precise determination of the anomeric configuration is a critical checkpoint. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the anomeric configuration of cellobiosides synthesized from acetobromocellobiose. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.
The synthesis of cellobiosides, often initiated from this compound, can yield a mixture of α and β anomers. Distinguishing between these stereoisomers is paramount as the anomeric configuration dictates the three-dimensional structure and, consequently, the biological activity of the glycoside. NMR spectroscopy stands as the most powerful and widely used technique for this purpose, offering a detailed insight into the stereochemistry at the anomeric center.
The Power of NMR in Anomeric Assignment
NMR spectroscopy, through the analysis of chemical shifts (δ) and coupling constants (J), provides unambiguous evidence for the anomeric configuration. The key NMR observables for distinguishing between α- and β-cellobiosides are the chemical shift of the anomeric proton (H-1) and the anomeric carbon (C-1), as well as the coupling constants between the anomeric proton and the adjacent proton (³J(H-1, H-2)) and between the anomeric carbon and its attached proton (¹J(C-1, H-1)).
Generally, for pyranose rings in the typical ⁴C₁ chair conformation, the β-anomer possesses an axial anomeric proton (H-1), while the α-anomer has an equatorial H-1. This difference in orientation leads to distinct and predictable NMR parameters.
Data Presentation: A Comparative Overview of NMR Parameters
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of α- and β-cellobiosides. These values serve as a reliable reference for the validation of synthesized compounds.
| NMR Parameter | α-Anomer | β-Anomer | Rationale for a β-Configuration |
| ¹H Chemical Shift (δ H-1) | ~4.8 - 5.5 ppm | ~4.4 - 4.7 ppm | The anomeric proton in the β-anomer is in an axial position and is more shielded, resulting in an upfield shift compared to the equatorial proton of the α-anomer.[1][2] |
| ¹³C Chemical Shift (δ C-1) | ~98 - 102 ppm | ~102 - 105 ppm | The anomeric carbon in the β-anomer is generally deshielded compared to the α-anomer. |
| ³J(H-1, H-2) Coupling Constant | 2 - 4 Hz | 7 - 9 Hz | This coupling constant is dependent on the dihedral angle between H-1 and H-2. The trans-diaxial arrangement in the β-anomer results in a large coupling constant, while the gauche relationship in the α-anomer leads to a smaller value.[3] |
| ¹J(C-1, H-1) Coupling Constant | ~170 Hz | ~160 Hz | The magnitude of this one-bond coupling constant is also indicative of the anomeric configuration, with α-anomers typically showing a larger value.[4] |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and the nature of the aglycone attached to the cellobioside.
Experimental Protocols
Synthesis of β-Cellobiosides via Koenigs-Knorr Reaction
A common method for synthesizing β-cellobiosides from this compound is the Koenigs-Knorr reaction. The participation of the acetyl group at C-2' assists in the formation of a dioxolanium ion intermediate, which directs the incoming nucleophile (alcohol) to attack from the opposite face, resulting in the stereoselective formation of the β-glycosidic bond.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Alcohol (R-OH)
-
Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃) as a promoter
-
Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether
-
Molecular sieves (4 Å)
-
Sodium methoxide in methanol (for deacetylation)
-
Dowex 50W-X8 resin (H⁺ form)
Procedure:
-
To a stirred suspension of the alcohol and activated 4 Å molecular sieves in anhydrous DCM at room temperature, add silver (I) oxide.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, and wash the Celite with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting peracetylated cellobioside by column chromatography on silica gel.
-
For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with Dowex 50W-X8 resin, filter, and concentrate the filtrate to obtain the final cellobioside.
Diagram of the Koenigs-Knorr Reaction Workflow
References
A Comparative Guide to the Reactivity of Acetobromocellobiose and Acetobromoglucose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key glycosyl donors: α-acetobromocellobiose and α-acetobromoglucose. The information presented herein, supported by experimental protocols and mechanistic diagrams, is intended to assist researchers in the strategic design and execution of complex carbohydrate syntheses.
Introduction to Glycosyl Donors
α-Acetobromoglucose (per-O-acetyl-α-D-glucopyranosyl bromide) and α-acetobromocellobiose (hepta-O-acetyl-α-D-cellobiosyl bromide) are fundamental building blocks in synthetic carbohydrate chemistry. As glycosyl bromides, they serve as electrophilic partners in glycosylation reactions, enabling the formation of glycosidic bonds. The choice between a monosaccharide and a disaccharide donor is contingent upon the synthetic target. Understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired yields and stereoselectivity.
Theoretical Comparison of Reactivity
The reactivity of these glycosyl donors in reactions such as the Koenigs-Knorr glycosylation is primarily influenced by steric and electronic factors.
-
Steric Hindrance: Acetobromocellobiose, as a disaccharide, presents significantly greater steric bulk around the anomeric carbon (C-1) compared to the monosaccharide acetobromoglucose. This increased steric hindrance is expected to impede the approach of a nucleophilic glycosyl acceptor, thereby reducing the rate of glycosylation.
-
Electronic Effects: The electron-withdrawing nature of the acetyl protecting groups is crucial for the stability and reactivity of the glycosyl bromide. These effects are largely comparable between the two molecules. The C-2 acetyl group in both donors can participate in the reaction mechanism through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.
Data Presentation: A Comparative Overview
| Feature | α-Acetobromoglucose | α-Acetobromocellobiose | Expected Impact on Reactivity |
| Structure | Monosaccharide | Disaccharide | |
| Molecular Weight | ~411.2 g/mol | ~699.5 g/mol | |
| Steric Hindrance at C-1 | Lower | Higher | The greater steric hindrance in this compound is anticipated to result in slower reaction rates compared to acetobromoglucose under identical conditions. |
| Solubility | Generally high in common organic solvents (e.g., CH₂Cl₂, CHCl₃) | May exhibit slightly different solubility profiles, potentially requiring solvent optimization. | Variations in solubility can influence reaction kinetics. |
| Typical Promoters | Silver(I) oxide, silver(I) carbonate, mercury(II) cyanide | Silver(I) oxide, silver(I) carbonate, mercury(II) cyanide | Both donors are compatible with standard Koenigs-Knorr promoters. |
| Representative Reaction Time | Generally shorter (e.g., several hours to 24 hours) | Often requires longer reaction times (e.g., 24 to 48 hours) to achieve comparable yields due to lower reactivity. | |
| Illustrative Yields | High yields (often >80-90%) are achievable with simple alcohol acceptors. | Good yields are attainable, but may be moderately lower than for acetobromoglucose, particularly with sterically demanding acceptors. |
Experimental Protocols
The following are representative experimental protocols for the Koenigs-Knorr glycosylation using acetobromoglucose and this compound.
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside from Acetobromoglucose
Materials:
-
α-Acetobromoglucose (1.0 equiv)
-
Methanol (excess, as solvent and reactant)
-
Silver(I) oxide (Ag₂O) (1.0 equiv)
-
Anhydrous calcium sulfate (Drierite)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
A solution of α-acetobromoglucose in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Methanol is added to the solution.
-
Anhydrous calcium sulfate is added to ensure anhydrous conditions.
-
Silver(I) oxide is added to the stirred solution. The reaction mixture is protected from light.
-
The reaction is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove insoluble silver salts. The filter cake is washed with dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to afford the pure methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Protocol 2: Synthesis of a Cellobioside Derivative from this compound
Materials:
-
α-Acetobromocellobiose (1.0 equiv)
-
Glycosyl acceptor (e.g., a primary alcohol) (1.2 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
A mixture of the glycosyl acceptor, silver(I) carbonate, and activated molecular sieves in anhydrous dichloromethane is stirred in a round-bottom flask under an inert atmosphere for 30 minutes at room temperature.
-
A solution of α-acetobromocellobiose in anhydrous dichloromethane is added dropwise to the stirred suspension. The flask is protected from light.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is filtered through Celite, and the solid residue is washed with dichloromethane.
-
The combined organic filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the desired cellobioside derivative.
Mandatory Visualization
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the Koenigs-Knorr glycosylation.
Caption: General mechanism of the Koenigs-Knorr reaction.
Caption: Experimental workflow for a Koenigs-Knorr glycosylation.
Conclusion
A comparative study of different promoters for Acetobromocellobiose-mediated glycosylation
For Researchers, Scientists, and Drug Development Professionals
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, crucial for the synthesis of a vast array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides. Acetobromocellobiose, a derivative of cellobiose, serves as a versatile glycosyl donor in these reactions, typically through the Koenigs-Knorr reaction. The success of this glycosylation, particularly in terms of yield and stereoselectivity, is heavily reliant on the choice of promoter. This guide provides an objective comparison of commonly employed promoters for this compound-mediated glycosylation, supported by experimental data to inform your synthetic strategies.
Performance Comparison of Promoters
The selection of a suitable promoter is critical in directing the outcome of the glycosylation reaction. The C2-acetyl group in this compound plays a significant role through neighboring group participation, which generally favors the formation of the 1,2-trans (β) glycosidic linkage.[1] However, the promoter can influence both the efficiency and the stereochemical purity of the product. Below is a summary of the performance of various promoters in the glycosylation of a glycosyl bromide analogous to this compound, providing insights into their relative effectiveness.
| Promoter System | Predominant Product | Stereoselectivity (% β-glycoside) | Relative Performance Notes |
| Silver(I) Oxide with Iodine | β-glycoside | High | Generally provides high selectivity for the β-anomer.[2] |
| Mercury(II) Oxide with Mercury(II) Bromide | β-glycoside | Moderate to High | Effective, but the toxicity of mercury salts is a significant drawback. |
| Cadmium Carbonate | β-glycoside | High (reportedly exclusive β) | Known to selectively produce β-glycosides and has been used to achieve yields in the range of 50-60% in related systems.[3][4] |
| Mercury(II) Cyanide | β-glycoside | Moderate to High | The selectivity can be influenced by the alcohol concentration.[2] Like other mercury salts, its use is limited by toxicity concerns. |
| Silver Carbonate | β-glycoside | Good | The original promoter used in the Koenigs-Knorr reaction, generally effective but can be less selective than other silver salts.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful glycosylation. The following are representative procedures for the glycosylation of this compound with a generic alcohol (ROH) using different promoters.
General Considerations: All reactions should be carried out under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). Glassware should be thoroughly dried before use.
Silver(I) Carbonate Promoted Glycosylation
This protocol is based on the original Koenigs-Knorr reaction conditions.
Materials:
-
This compound
-
Alcohol (ROH)
-
Silver(I) Carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM) or toluene
-
Drierite (anhydrous calcium sulfate)
Procedure:
-
A solution of the alcohol (1.2 equivalents) in anhydrous DCM is added to a stirred suspension of silver carbonate (1.5 equivalents) and Drierite.
-
This compound (1 equivalent) dissolved in anhydrous DCM is added dropwise to the mixture at room temperature.
-
The reaction is stirred in the dark at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mercury(II) Cyanide Promoted Glycosylation (Helferich Method)
This method often provides good yields but requires handling of highly toxic mercury compounds.
Materials:
-
This compound
-
Alcohol (ROH)
-
Mercury(II) Cyanide (Hg(CN)₂)
-
Anhydrous benzene-nitromethane (1:1 v/v)
Procedure:
-
A solution of this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous benzene-nitromethane is prepared.
-
Mercury(II) cyanide (1.5 equivalents) is added to the solution.
-
The mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is diluted with DCM and washed with saturated aqueous potassium iodide solution (to remove mercury salts) and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography.
Cadmium Carbonate Promoted Glycosylation
This promoter is noted for its high β-selectivity.
Materials:
-
This compound
-
Alcohol (ROH)
-
Cadmium Carbonate (CdCO₃)
-
Anhydrous toluene
Procedure:
-
The alcohol (1.2 equivalents) is dissolved in anhydrous toluene, and cadmium carbonate (2 equivalents) is added.
-
A portion of the toluene is distilled off azeotropically to ensure anhydrous conditions.
-
A solution of this compound (1 equivalent) in anhydrous toluene is added to the reaction mixture.
-
The mixture is stirred and heated at reflux, with monitoring by TLC.
-
After completion, the mixture is cooled to room temperature and filtered through Celite.
-
The filtrate is concentrated, and the resulting crude product is purified by column chromatography.[3]
Visualizing the Glycosylation Process
To better understand the chemical transformations and workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound-mediated glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enzymatic versus chemical synthesis of cellobiosides: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cellobiosides, disaccharides composed of two β(1→4) linked D-glucose units, is of significant interest for various applications, including the study of cellulose degradation, the development of novel surfactants, and the synthesis of bioactive molecules. Two primary routes exist for their synthesis: enzymatic and chemical methods. This guide provides an objective comparison of these approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The choice between enzymatic and chemical synthesis often hinges on factors such as yield, purity, and reaction conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Typical Yield | 40% - 87% | 50% - 99% |
| Purity | Generally high due to enzyme specificity (e.g., 82% for cellotriose) | Variable, often requires extensive purification |
| Reaction Conditions | Mild (near-neutral pH, room or slightly elevated temperature) | Often harsh (strong acids/bases, high temperatures, anhydrous conditions) |
| Stereoselectivity | High (typically exclusively β-anomers) | Can produce a mixture of α and β anomers, requiring specific strategies for stereocontrol |
| Protecting Groups | Not required | Multiple protection and deprotection steps are necessary |
| Substrate Scope | Can be limited by enzyme specificity | Broader substrate scope with appropriate protecting group strategies |
| Byproducts | Fewer byproducts, mainly from hydrolysis | Significant byproducts from side reactions and deprotection steps |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder conditions | Use of toxic reagents and solvents raises environmental concerns |
Experimental Protocols
Enzymatic Synthesis of Methyl β-D-Cellobioside (Transglycosylation)
This protocol is a generalized procedure based on the principles of enzymatic transglycosylation.
Materials:
-
Cellobioside donor (e.g., p-nitrophenyl-β-D-cellobioside)
-
Methanol (acceptor)
-
β-glucosidase or other suitable glycosidase with transglycosylation activity
-
Buffer solution (e.g., sodium acetate buffer, pH 4.5)
-
Reaction vessel
-
Incubator/shaker
-
HPLC system for analysis and purification
Procedure:
-
Prepare a solution of the cellobioside donor in the appropriate buffer.
-
Add methanol to the solution. The concentration of the acceptor will influence the yield of the transglycosylation product.
-
Initiate the reaction by adding the β-glucosidase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC.
-
Once the maximum yield of the desired methyl β-D-cellobioside is reached, terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.
-
Purify the product from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.
Chemical Synthesis of Methyl β-D-Cellobioside (Koenigs-Knorr Reaction)
This protocol outlines the classical Koenigs-Knorr method for glycosidic bond formation.
Materials:
-
Acetobromocellobiose (glycosyl donor)
-
Methanol (glycosyl acceptor)
-
Silver carbonate or silver oxide (promoter)
-
Anhydrous dichloromethane (solvent)
-
Molecular sieves
-
Reaction flask with a stirrer and inert atmosphere (e.g., nitrogen or argon)
-
TLC plates for reaction monitoring
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry all glassware and reagents thoroughly.
-
To a solution of methanol in anhydrous dichloromethane, add activated molecular sieves and stir under an inert atmosphere.
-
Add the silver carbonate or silver oxide promoter to the mixture.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress using TLC.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by filtering off the silver salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a protected methyl cellobioside, is then deprotected using a suitable method (e.g., Zemplén deacetylation with sodium methoxide in methanol).
-
Purify the final product, methyl β-D-cellobioside, by silica gel column chromatography.
Mandatory Visualization
Caption: Enzymatic synthesis workflow for methyl β-D-cellobioside.
Caption: Chemical synthesis workflow via the Koenigs-Knorr reaction.
Concluding Remarks
The choice between enzymatic and chemical synthesis of cellobiosides is a trade-off between several factors. Enzymatic synthesis offers high stereoselectivity and mild reaction conditions, making it an attractive "green" alternative.[1] However, the substrate scope of enzymes can be limited. Chemical synthesis, particularly the well-established Koenigs-Knorr reaction, provides greater flexibility in terms of substrates but requires multiple protection and deprotection steps, which can lower the overall yield and involve the use of hazardous reagents.[2][3] For applications where high purity of a specific stereoisomer is critical and a suitable enzyme is available, enzymatic synthesis is often the superior choice. For the synthesis of novel cellobioside derivatives or for large-scale production where established protocols are preferred, chemical synthesis remains a powerful tool. Researchers should carefully consider the specific requirements of their project, including desired yield, purity, scale, and available resources, before selecting a synthetic strategy.
References
Characterizing Glycosidic Bond Formation with Acetobromocellobiose: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of glycosidic bonds is fundamental in carbohydrate chemistry and drug development. The synthesis of complex carbohydrates often relies on the formation of these linkages, and verifying their successful creation is a critical step. Acetobromocellobiose, an activated sugar donor, is a valuable starting material for the synthesis of various cellobiosides. This guide provides a comparative analysis of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of glycosidic bond formation using this compound.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
Both mass spectrometry and NMR spectroscopy offer unique advantages in the analysis of glycosidic products. Mass spectrometry provides unparalleled sensitivity and speed, making it ideal for high-throughput screening and reaction monitoring.[1][2] In contrast, NMR spectroscopy offers detailed structural information, including the stereochemistry of the newly formed glycosidic bond, which is often crucial for biological activity.[3]
| Feature | Mass Spectrometry (MALDI-TOF) | NMR Spectroscopy (¹H and ¹³C) |
| Primary Information | Molecular weight confirmation, reaction completion, presence of byproducts. | Anomeric configuration (α or β), linkage position, 3D structure. |
| Sensitivity | High (femtomole to attomole range).[4] | Lower (micromole to millimole range).[1] |
| Sample Requirement | Very low (µL of dilute solution). | Higher (mg of purified sample). |
| Analysis Time | Fast (minutes per sample).[2] | Slower (minutes to hours per sample). |
| Quantitative Analysis | Relative quantification is straightforward; absolute quantification requires standards. | Highly quantitative, can determine reaction yields with high precision.[5] |
| Structural Detail | Limited to molecular formula and fragmentation patterns. | Provides detailed atomic-level structural information.[3] |
| Stereochemistry | Does not directly determine anomeric configuration. | Directly determines the α or β configuration of the glycosidic bond.[3] |
Experimental Protocols
Synthesis of a Model Cellobioside via Koenigs-Knorr Reaction
A common method for forming a glycosidic bond using this compound is the Koenigs-Knorr reaction.[6][7][8] This reaction involves the coupling of the glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.
Materials:
-
Hepta-O-acetyl-α-cellobiosyl bromide (this compound)
-
Anhydrous alcohol (e.g., methanol, octanol)
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (solvent)
-
Drierite (drying agent)
-
Celite
Procedure:
-
To a solution of the alcohol (1.2 equivalents) in anhydrous dichloromethane, add silver(I) carbonate (1.5 equivalents) and Drierite.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and Drierite.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the peracetylated cellobioside.
-
For deacetylation, dissolve the product in a solution of sodium methoxide in methanol and stir at room temperature until TLC analysis indicates complete removal of the acetyl groups.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final cellobioside.
Characterization by MALDI-TOF Mass Spectrometry
Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified cellobioside in a 50:50 acetonitrile/water mixture.
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in the same solvent system.
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Mode: Positive ion reflector mode
-
Laser: Nitrogen laser (337 nm)
-
Matrix: 2,5-dihydroxybenzoic acid (DHB)
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of the synthesized cellobioside. The absence of a peak corresponding to the starting this compound indicates reaction completion. Fragmentation analysis (MS/MS) can provide further structural information by cleaving the glycosidic bond and revealing the masses of the individual sugar units.[9]
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified cellobioside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher)
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC.
-
Data Analysis:
-
¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for the stereochemistry of the glycosidic bond. For a β-linkage, the anomeric proton typically appears as a doublet with a large coupling constant (J ≈ 8 Hz). An α-linkage will show a smaller coupling constant (J ≈ 3-4 Hz).[3]
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) also provides information about the anomeric configuration.
-
2D NMR: COSY and HSQC experiments are used to assign all proton and carbon signals and confirm the connectivity between the sugar units, thus verifying the linkage position.[3]
-
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for the synthesis and characterization of a cellobioside.
Caption: Decision pathway for choosing between MS and NMR for glycoside characterization.
Conclusion
The characterization of glycosidic bond formation using this compound is effectively achieved by a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry serves as a rapid and sensitive tool for confirming the successful synthesis and monitoring reaction progress. NMR spectroscopy is indispensable for the detailed structural elucidation of the product, particularly for determining the stereochemistry of the newly formed glycosidic linkage. The choice of technique, or the combination thereof, will depend on the specific requirements of the research, such as the need for high-throughput screening versus detailed structural analysis. For comprehensive characterization, a dual approach leveraging the strengths of both techniques is highly recommended.
References
- 1. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Acetobromocellobiose and Other Glycosyl Halides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is paramount to the success of complex oligosaccharide synthesis. Among the classical donors, glycosyl halides have been a cornerstone of carbohydrate chemistry since the pioneering work of Koenigs and Knorr. This guide provides a comparative benchmark of the efficiency of acetobromocellobiose against other glycosyl halides, supported by experimental data from the literature. We will delve into reactivity trends, stereochemical outcomes, and provide a general experimental protocol for their use.
Introduction to Glycosyl Halides
Glycosyl halides are key intermediates in the synthesis of glycosides. Their reactivity is primarily dictated by the nature of the halogen at the anomeric center and the electronic properties of the protecting groups on the sugar backbone. The general order of reactivity for glycosyl halides is Iodide > Bromide > Chloride > Fluoride. Acetylated sugars, such as this compound, are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, which reduces the reactivity of the donor but enhances its stability. A critical feature of using donors with a participating group at the C-2 position, like the acetyl group in this compound, is the high propensity for forming 1,2-trans-glycosidic linkages through neighboring group participation.[1][2]
Comparative Performance of Glycosyl Halides
Direct, side-by-side comparative studies of different cellobiosyl halides under identical conditions are scarce in the literature. However, by collating data from various sources, we can establish general performance trends. The following table summarizes representative glycosylation reactions using different per-acetylated glucosyl or cellobiosyl halides. It is important to note that direct comparison of yields is challenging due to the varied reaction conditions, acceptors, and promoters.
Table 1: Performance Comparison of Per-acetylated Glycosyl Halides in Glycosylation Reactions
| Glycosyl Halide | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Acetobromoglucose (as proxy) | 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | Ag2CO3, Drierite | 52% | Not Specified (β-product) | [3] |
| Acetobromoglucose (as proxy) | (-)-Menthol | Silver silicate | 81% | 1:18 | [3] |
| Acetochloroglucose | Methanol | Silver Carbonate | Not Specified (Good Yield) | Predominantly α | [3] |
| Acetylglucosyl Fluoride | 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | Silver(I) oxide | Not Specified (β-product) | Exclusively β | [3] |
Note: The data presented are from different studies and are intended to be illustrative rather than a direct, controlled comparison. Reaction outcomes are highly dependent on the specific substrates and conditions used.
-
This compound (and its glucose analog) is a highly effective glycosyl donor, particularly for the synthesis of β-linked glycosides due to the participation of the C-2 acetyl group.[1][3] It offers a good balance of reactivity and stability, making it a workhorse in oligosaccharide synthesis.
-
Acetochlorocellobiose is generally less reactive than its bromide counterpart.[3] While it can be used effectively, it may require more forcing conditions or more potent promoters to achieve comparable reaction rates.
-
Acetofluorocellobiose is the most stable of the glycosyl halides and, consequently, the least reactive. Its activation requires specific promoters, often Lewis acids. However, its stability can be advantageous for certain synthetic strategies, such as sequential glycosylations where the fluoride can act as a latent donor.[3]
Experimental Protocols
The following is a general experimental protocol for a Koenigs-Knorr glycosylation reaction using a glycosyl bromide like this compound.
General Procedure for Koenigs-Knorr Glycosylation
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a suitably protected monosaccharide with a free hydroxyl group)
-
Promoter (e.g., Silver(I) carbonate, Silver(I) oxide, or Mercury(II) cyanide)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Diethyl ether)
-
Drying agent (e.g., powdered 4 Å molecular sieves)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and powdered 4 Å molecular sieves.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl donor, this compound (1.2 equivalents), to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the promoter (e.g., Silver(I) carbonate, 2.0 equivalents) in one portion. The reaction mixture should be protected from light, especially when using silver salts.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite to remove the insoluble salts.
-
Wash the Celite pad with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry to determine the yield and stereoselectivity (α:β ratio).
Visualizing the Glycosylation Pathway
The mechanism of the Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry. The following diagrams illustrate the key steps and logical flow of the process.
Caption: The Koenigs-Knorr reaction mechanism.
Caption: A typical experimental workflow for glycosylation.
Conclusion
This compound remains a robust and reliable glycosyl donor for the stereoselective synthesis of β-glycosides. Its reactivity profile represents a practical compromise between the more sluggish glycosyl chlorides and the more labile glycosyl iodides. While the choice of glycosyl halide will always be context-dependent, driven by the specific synthetic challenge and the nature of the glycosyl acceptor, this compound's predictability and efficiency, a legacy of over a century of chemical innovation, ensure its continued relevance in modern glycoscience.
References
A Comparative Guide to the Kinetics of Glycosylation Reactions Involving Acetobromocellobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of acetobromocellobiose, a classical glycosyl donor, in glycosylation reactions. We present a summary of available kinetic data, compare its reactivity with a common alternative glycosyl donor, and provide detailed experimental protocols for researchers interested in conducting their own kinetic studies. While specific kinetic data for this compound is limited in recent literature, we utilize data from its closely related monosaccharide analogue, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), as a reliable proxy due to their identical anomeric reactivity.
Executive Summary
This compound and its analogue acetobromoglucose are foundational reagents in carbohydrate chemistry, typically employed in Koenigs-Knorr type reactions. Kinetic studies reveal that these reactions, while effective, are often slow when promoted by classical insoluble silver salts like silver(I) carbonate or oxide.[1] Modern promoter systems, particularly the combination of a silver salt with a catalytic Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), can dramatically accelerate these reactions, reducing completion times from many hours to mere minutes.[2] This guide will delve into the available data, compare the performance of glycosyl bromides against more modern glycosyl trichloroacetimidate donors, and outline the methodologies required to generate and analyze kinetic data for these crucial transformations.
Kinetic Data: Acetobromoglucose as a Proxy for this compound
The Koenigs-Knorr reaction, in its original form using promoters like silver carbonate, is known to be sluggish.[3][4] The reaction involves the substitution of the anomeric bromide by an alcohol, facilitated by a halophilic promoter. The rate of this reaction is highly dependent on the promoter system employed. While precise second-order rate constants are sparsely reported in contemporary literature, reaction times and yields provide a semi-quantitative measure of kinetic performance.
A significant breakthrough in accelerating the Koenigs-Knorr reaction involves the use of catalytic TMSOTf in conjunction with a stoichiometric amount of silver(I) oxide. This dual-promoter system leads to a rapid formation of the glycosidic linkage, with reactions often reaching completion in as little as 10 minutes, representing a substantial rate enhancement over classical methods that can take many hours.[2]
| Donor | Acceptor | Promoter System | Solvent | Temperature (°C) | Time | Yield (%) | Data Source |
| Acetobromoglucose | Isopropanol | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | Dichloromethane | 25 | 10 min | 95 | [2] |
| Acetobromoglucose | Secondary Sugar OH | Ag₂O (3.0 equiv) / TMSOTf (0.25 equiv) | Dichloromethane | 25 | 10 min | 99 | [2] |
| Acetobromoglucose | Methanol | Silver Carbonate | Not Specified | Not Specified | Hours | Moderate | [3][4] |
Table 1: Semi-Quantitative Kinetic Data for Glycosylation using Acetobromoglucose. This table summarizes reaction conditions and outcomes, highlighting the dramatic increase in reaction speed with modern promoter systems.
Comparison with Alternative Glycosyl Donors: Glycosyl Trichloroacetimidates
| Feature | This compound (Koenigs-Knorr) | Glycosyl Trichloroacetimidate |
| Typical Promoter | Stoichiometric Silver or Mercury Salts (e.g., Ag₂CO₃, AgOTf) | Catalytic Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) |
| Reaction Speed | Slow (hours) with classical promoters; Fast (minutes) with modern catalytic systems. | Generally fast (minutes to a few hours). |
| Donor Stability | Moderately stable, can be stored. | Generally stable and can be isolated and stored. |
| Byproducts | Stoichiometric amounts of insoluble silver salts. | Catalytic amount of acid and trichloroacetamide. |
Table 2: Performance Comparison of Glycosyl Donors. This table provides a high-level comparison between this compound (and its analogues) and glycosyl trichloroacetimidates, another popular class of glycosyl donors.
Reaction Pathways and Experimental Workflows
To understand and optimize glycosylation reactions, it is crucial to visualize the underlying chemical transformations and the experimental procedures used to study them.
Caption: General mechanism for a Koenigs-Knorr glycosylation reaction.
The kinetic analysis of these reactions typically involves monitoring the concentration of reactants and products over time.
Caption: Experimental workflow for kinetic analysis of glycosylation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the kinetic study of glycosylation reactions.
Protocol 1: General Procedure for Kinetic Analysis by HPLC
This protocol describes how to monitor the progress of a glycosylation reaction using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Glycosyl donor (e.g., this compound or Acetobromoglucose)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Promoter system (e.g., Silver(I) carbonate, Silver(I) trifluoromethanesulfonate)
-
Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (a stable compound not involved in the reaction, e.g., decane)
-
Quenching solution (e.g., Triethylamine or saturated sodium bicarbonate solution)
-
HPLC-grade solvents for the mobile phase
-
Activated molecular sieves (4 Å)
2. Instrumentation:
-
HPLC system equipped with a UV detector and a suitable column (e.g., C18 reverse-phase).
-
Thermostatted reaction vessel.
-
Magnetic stirrer and stir bar.
-
Microsyringes for sampling.
3. Experimental Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 equiv.), the internal standard (0.5 equiv.), and activated molecular sieves in anhydrous solvent. Stir the mixture at the desired reaction temperature (e.g., 25 °C) for 15-30 minutes. Add the glycosyl donor (1.2 equiv.).
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the promoter (e.g., Silver Carbonate, 2.0 equiv.). This point is considered time zero (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a microsyringe.[6][7]
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. Dilute the quenched sample with the HPLC mobile phase, filter if necessary, and transfer to an HPLC vial for analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC. The separation method should be optimized to resolve the glycosyl donor, glycosyl acceptor, product, and internal standard. Monitor the elution profile using the UV detector at a suitable wavelength.
-
Data Analysis: Create a calibration curve for the reactants and products against the internal standard. Use the peak areas from the chromatograms to determine the concentration of the glycosyl donor and the product at each time point. Plot the concentration of the reactant versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).[6]
Protocol 2: In-situ Kinetic Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time, non-invasive monitoring of reaction kinetics.
1. Materials and Reagents:
-
Same as Protocol 1, but using deuterated solvents (e.g., CDCl₃, CD₃CN).
2. Instrumentation:
-
NMR spectrometer equipped with a variable temperature probe.
-
NMR tubes suitable for kinetic measurements.
3. Experimental Procedure:
-
Sample Preparation: In a flame-dried NMR tube under an inert atmosphere, dissolve the glycosyl acceptor and the internal standard in the deuterated solvent. Add the glycosyl donor.
-
Reaction Initiation and Monitoring: Cool the NMR tube and spectrometer probe to the desired reaction temperature. Acquire an initial spectrum (t=0) before adding the promoter. Initiate the reaction by adding a solution of the promoter. Immediately place the NMR tube back into the spectrometer and begin acquiring spectra at regular time intervals.[1][3]
-
Data Analysis: Process the acquired spectra. Identify characteristic signals for the anomeric protons of the glycosyl donor and the product. Integrate these signals relative to the internal standard to determine their concentrations at each time point. Plot concentration versus time and perform a kinetic analysis as described in Protocol 1.[3]
Conclusion
The kinetic performance of glycosylation reactions using this compound is fundamentally governed by the choice of promoter. While classical Koenigs-Knorr conditions using insoluble silver salts lead to slow reaction rates, the addition of catalytic Lewis acids like TMSOTf provides a dramatic acceleration, making the methodology highly efficient. Compared to alternatives like glycosyl trichloroacetimidates, modern Koenigs-Knorr reactions can be comparably fast, though they often require stoichiometric amounts of a metal-based promoter. The provided protocols offer a robust framework for researchers to quantify and compare the kinetics of these and other glycosylation systems, enabling more rational optimization of reaction conditions for the synthesis of complex carbohydrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Acetobromocellobiose: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Acetobromocellobiose, a key intermediate in glycosylation reactions, requires careful management at the end of its use. This guide provides essential, step-by-step procedures for its safe disposal, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data for similar compounds, direct contact can cause skin and eye irritation.[1][2] Inhalation of dust should also be avoided.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: To protect from spills.
-
Respiratory Protection: If handling large quantities or if dust is generated, a suitable respirator should be worn.[3]
Quantitative Hazard Data Summary
For a clear understanding of the potential hazards associated with this compound and related compounds, the following table summarizes key safety information.
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritant | Wear protective gloves; wash hands and any exposed skin thoroughly after handling.[1][2] |
| Causes serious eye irritation | Eye Irritant | Wear eye protection; if in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| May cause respiratory irritation | Respiratory Irritant | Avoid breathing dust; use only in a well-ventilated area.[2][3] |
| Incompatible Materials | Chemical Hazard | Strong oxidizing agents, strong acids, strong bases.[1] |
Step-by-Step Disposal Protocol
As no specific deactivation protocol for this compound is readily available, it must be disposed of as hazardous chemical waste. Do not attempt to neutralize it with strong acids or bases, as this can create an unsafe reaction.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" or "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Packaging Solid Waste:
-
Collect solid this compound waste in a robust, sealable container.
-
Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be securely closed to prevent any spills or release of dust.[1][2]
3. Packaging Contaminated Labware:
-
Any labware (e.g., spatulas, weighing boats, gloves) that has come into contact with this compound should be considered contaminated.
-
Collect these items in a separate, labeled plastic bag or container designated for solid chemical waste.
4. Labeling:
-
Properly label the waste container with a hazardous waste tag as required by your institution and local regulations.
-
The label should clearly state "Hazardous Waste" and "this compound." List all contents, including any residual solvents.
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][2]
-
The storage area should be secure and away from incompatible materials.[1]
6. Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetobromocellobiose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acetobromocellobiose, a compound utilized as an intermediate for pharmaceuticals.[1] Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Essential Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Usage |
| Respiratory Protection | N95 or N100 Respirator | Use when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] Ensure proper fit testing and training for all users. Surgical masks are not a suitable substitute.[2] |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against dust particles.[3] |
| Face Shield | Recommended to be worn over safety glasses when there is a risk of splashing or generating a significant amount of dust.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a suitable option for short-term protection.[4] For prolonged handling, consider double gloving.[2] Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[6] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Disposal Plan: Managing this compound Waste
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
Chemically Contaminated Solid Waste:
-
Collection:
-
Obtain a designated hazardous waste container with a lid.
-
Line the container with a clear plastic bag.
-
Keep the lid on the container except when adding waste.
-
-
Labeling:
-
Clearly label the container with a "Hazardous Waste" label, specifying the contents as "this compound contaminated materials."
-
-
Disposal:
-
When the bag is full, seal it securely.
-
Attach a completed hazardous waste label to the bag.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[7]
-
Empty Chemical Containers:
-
Ensure only trace amounts of this compound remain.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.
Hazard-Based PPE Selection
The selection of appropriate PPE is directly related to the potential hazards associated with handling this compound. This diagram illustrates the logical relationship between the hazard and the required protective equipment.
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. This compound | 14227-66-8 [amp.chemicalbook.com]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
